4-(2-Trifluoromethylphenyl)but-3-en-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMFDFHJWALWGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876675 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-37-3 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Electronic and Steric Modulation of Enone Reactivity by Ortho-Trifluoromethylation
The following technical guide is structured to provide a mechanistic deep-dive into the reactivity of ortho-trifluoromethyl enones, specifically focusing on the interplay between electronic induction and steric conformation.
Executive Summary
The introduction of a trifluoromethyl (
This guide analyzes how this de-conjugation competes with inductive activation, providing researchers with a predictive framework for designing covalent inhibitors, fluorescent probes, and metabolic intermediates. We provide validated protocols for synthesis and kinetic profiling to quantify these effects.
Structural & Electronic Foundations
The "Ortho-Twist" Mechanism
In a standard para-substituted chalcone, the aryl ring and the enone system (
However, an ortho-
Consequences of the Twist:
-
Broken Conjugation: The
-system of the aryl ring acts less effectively as a sink for electron density. This raises the LUMO energy relative to a planar analog, potentially decreasing electrophilicity. -
Inductive Proximity: Despite the twist, the
group is physically closer to the reaction center ( -carbon) than in the para isomer. The through-space field effect and inductive withdrawal ( ) are maximized.
Graphviz Visualization: Steric vs. Electronic Map
The following diagram illustrates the competing forces governing the reactivity of o-
Caption: The "Ortho-Effect" Paradox. Steric bulk forces de-conjugation (raising LUMO), while inductive effects increase local positive charge. The net reactivity is a balance of these opposing vectors.
Reactivity Profile & Data Comparison
The following table synthesizes expected trends for ortho-
| Parameter | Unsubstituted (H) | Para- | Ortho- | Mechanistic Rationale |
| Conformation | Planar ( | Planar ( | Twisted ( | Steric clash between |
| Deshielding due to proximity of electronegative F atoms (Field Effect) and anisotropy changes. | ||||
| LUMO Energy | Baseline | Lowest (Most Reactive) | Intermediate/High | Twist disrupts resonance stabilization, countering the |
| Michael Rate ( | Ortho is often slower than Para due to steric blocking and loss of transition state resonance stabilization. | |||
| Selectivity | 1,4-Addition | Exclusive 1,4-Addition | Mixed / 1,4-Addition | Steric bulk at |
Key Insight: While the ortho-
Experimental Protocols
Synthesis of (E)-3-(2-(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one
Standard Claisen-Schmidt condensation requires modification for sterically hindered ortho-aldehydes.
Reagents:
-
2-Trifluoromethylbenzaldehyde (1.0 equiv)
-
Acetophenone (1.0 equiv)
-
NaOH (10% aq) or KOH (solid)
-
Ethanol (solvent)[1]
Protocol:
-
Dissolution: Dissolve acetophenone (10 mmol) in Ethanol (15 mL) in a round-bottom flask.
-
Catalyst: Add NaOH (10% aq, 5 mL) dropwise at
. Stir for 10 min. -
Addition: Add 2-trifluoromethylbenzaldehyde (10 mmol) slowly.
-
Critical Step: Due to steric hindrance, the reaction rate will be slower. Allow the mixture to warm to room temperature and stir for 12–24 hours (vs. 2–4 hours for para-isomers).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:1). Look for the disappearance of the aldehyde.
-
Workup: Pour into ice water. If precipitate forms, filter and wash with cold water. If oil forms (common with twisted o-
products), extract with DCM, dry over , and purify via flash chromatography. -
Validation: Confirm structure via
NMR. Look for the characteristic doublet ( ) indicating trans-geometry, typically shifted downfield ( ) for the -proton.
Kinetic Assay: Thiol Reactivity (Michael Addition)
To quantify the electrophilicity relative to biological thiols (e.g., cysteine).
Workflow Diagram:
Caption: Kinetic workflow for determining the second-order rate constant (
Steps:
-
Buffer: Phosphate buffer (pH 7.4) with 1 mM EDTA (to prevent oxidation).
-
Substrate: Prepare 10 mM stock of the o-
enone in DMSO. -
Nucleophile: Prepare fresh 100 mM L-Glutathione (GSH) or Cysteamine.
-
Measurement:
-
Dilute enone to 50
in buffer (0.5% DMSO final). -
Add GSH to 500
(10-fold excess for pseudo-first-order kinetics). -
Immediately monitor absorbance decay at
(typically 300–340 nm) using a UV-Vis spectrophotometer.
-
-
Analysis: Plot
vs. time. The slope is . Divide by to get the second-order rate constant ( ).
Implications for Drug Design[2][3]
-
Metabolic Stability: The ortho-
group blocks metabolic sites on the phenyl ring (e.g., hydroxylation) and protects the enone double bond from rapid enzymatic reduction due to steric shielding. -
Covalent Inhibitors: If a drug candidate is too reactive (toxic), moving a substituent from para to ortho can "dampen" the reactivity while maintaining lipophilicity and binding affinity.
-
Fluorescence: The twist induced by o-
can reduce fluorescence quantum yield in chalcone-based probes by breaking the planar conjugation pathway required for efficient emission.
References
-
Amslinger, S. (2010). The Tunable Functionality of
-Unsaturated Carbonyl Compounds Enables Their Use as Fluorescent Probes for Biothiols. ChemMedChem, 5(3), 351-356. Link -
Patz, M., & Mayr, H. (2008). Electrophilic Reactivities of
-Unsaturated Carbonyl Compounds. Journal of Physical Organic Chemistry, 21(7), 580-588. Link -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Mai, W., et al. (2021). Steric and Electronic Effects in the Michael Addition of Thiols to Chalcones. Organic & Biomolecular Chemistry, 19, 4567-4575. Link
-
Gao, F., et al. (2020).[2] Chalcone Hybrids as Potential Anticancer Agents: Current Development, Mechanism of Action, and Structure-Activity Relationship.[2] Medicinal Research Reviews, 40(6), 2049-2084. Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one via Aldol Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, a trifluoromethyl-substituted chalcone, via a base-catalyzed Claisen-Schmidt condensation. Chalcones, characterized by their α,β-unsaturated ketone core, are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2][3] The Claisen-Schmidt condensation represents a classical and efficient method for the synthesis of these compounds.[2][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, purification and characterization methods, and expected outcomes. It is intended for researchers and scientists in organic synthesis and drug discovery.
Introduction and Scientific Rationale
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] The Claisen-Schmidt condensation is a specific variation of this reaction, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[4] In the synthesis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, 2-trifluoromethylbenzaldehyde (which lacks α-hydrogens) serves as the electrophilic partner, while acetone provides the nucleophilic enolate.
The presence of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The synthesis of chalcones bearing this moiety is therefore a valuable endeavor in the exploration of new therapeutic agents.
The reaction proceeds via a base-catalyzed mechanism. A strong base, typically sodium hydroxide (NaOH), deprotonates an α-hydrogen of acetone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-trifluoromethylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, 4-(2-Trifluoromethylphenyl)but-3-en-2-one.[4] The formation of this extended conjugated system is a significant driving force for the dehydration step.[4]
Reaction Mechanism and Experimental Workflow
The overall transformation and a simplified workflow are depicted below.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is an adapted general procedure for Claisen-Schmidt condensations. Researchers should optimize conditions as necessary.
Materials and Reagents:
-
2-Trifluoromethylbenzaldehyde (C8H5F3O, MW: 174.12 g/mol )
-
Acetone (C3H6O, MW: 58.08 g/mol )
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Distilled or Deionized Water
-
Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoromethylbenzaldehyde (1.74 g, 10.0 mmol, 1.0 equiv) in 20 mL of ethanol.
-
To this solution, add acetone (1.16 mL, ~15.0 mmol, 1.5 equiv). Using an excess of the enolizable ketone helps to favor the desired cross-condensation over potential side reactions.
-
Catalyst Addition: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add 5 mL of this NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. The addition should take approximately 5-10 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The solution will typically turn yellow, and a precipitate may begin to form. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), observing the disappearance of the 2-trifluoromethylbenzaldehyde spot. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water. This will cause the crude product to precipitate.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. This step is crucial to remove any excess NaOH.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with several portions of cold water to remove any inorganic salts and residual ethanol.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them under vacuum.
Characterization of 4-(2-Trifluoromethylphenyl)but-3-en-2-one
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | (E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | [1] |
| CAS Number | 76293-37-3 | [1] |
| Molecular Formula | C11H9F3O | [1] |
| Molecular Weight | 214.19 g/mol | [1] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.40 (s, 3H, -CH₃): A singlet for the methyl protons.
-
δ ~6.80 (d, 1H, J ≈ 16 Hz, =CH-CO): A doublet for the vinyl proton alpha to the carbonyl group. The large coupling constant is characteristic of a trans (E) configuration.
-
δ ~7.40-7.80 (m, 5H, Ar-H and =CH-Ar): A complex multiplet region for the four aromatic protons and the vinyl proton beta to the carbonyl group. The vinylic proton in this region will appear as a doublet with J ≈ 16 Hz.
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the methyl carbon, the carbonyl carbon (~198 ppm), two sp² carbons of the double bond, and the aromatic carbons, including the trifluoromethyl-substituted carbon and the CF₃ carbon itself (which would appear as a quartet due to C-F coupling).
-
Infrared (IR) Spectroscopy: Key peaks would include a strong absorption band for the C=O stretch of the conjugated ketone at approximately 1660-1680 cm⁻¹ and a peak for the C=C stretch at around 1600-1620 cm⁻¹.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the 2-trifluoromethylbenzaldehyde is of high purity, as impurities can inhibit the reaction. Also, confirm that the NaOH solution is freshly prepared, as it can absorb CO₂ from the atmosphere, reducing its basicity. Increasing the reaction time or slightly warming the mixture may also improve the yield, but this should be monitored carefully to avoid side reactions.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization. If this fails, the crude product can be extracted into a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt like MgSO₄, and the solvent evaporated to obtain the crude product for recrystallization.
-
Purification Issues: If recrystallization from ethanol is not effective, a mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be explored. Column chromatography on silica gel is also an effective purification method if recrystallization fails to yield a pure product.
Conclusion
The Claisen-Schmidt condensation provides a reliable and straightforward method for the synthesis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one. This protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this and other fluorinated chalcones. Proper execution of the reaction and purification steps, followed by thorough characterization, will yield the desired compound in good purity, ready for further investigation in drug discovery and development programs.
References
- Nayak, S., et al. (2015). Design and Synthesis of (E)-4-(2-Phenyl-2H-chromen-3-yl)but-3-en-2-ones and Evaluation of their In Vitro Antimicrobial Activity. Letters in Organic Chemistry, 12(5), 353-360.
-
ResearchGate. (2025). (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. [Link]
- Goyal, P., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.
- Keshav, et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 843.
-
SciSpace. (2020). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
Nayak, S., et al. (2015). Design and Synthesis of (E)-4-(2-Phenyl-2H-chromen-3-yl)but-3-en-2-ones and Evaluation of their In Vitro Antimicrobial Activity. ResearchGate. [Link]
-
ResearchGate. (2018). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. [Link]
Sources
Claisen-Schmidt condensation protocol for 2-trifluoromethylbenzaldehyde
Application Note: Precision Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-trifluoromethyl-substituted chalcones using the Claisen-Schmidt condensation. While the trifluoromethyl (
This guide addresses the specific kinetic hurdles imposed by the steric bulk of the ortho-
Mechanistic Insight & Reaction Design
The Claisen-Schmidt condensation is a cross-aldol reaction between an enolizable ketone (nucleophile) and a non-enolizable aldehyde (electrophile).
The Challenge of ortho-Substitution:
-
Electronic Effect: The
group is strongly electron-withdrawing ( effect), theoretically activating the carbonyl carbon toward nucleophilic attack. -
Steric Effect: The bulky
group at the C2 position creates significant steric hindrance. This opposes the electronic activation, often requiring longer reaction times or higher base concentrations compared to para-substituted analogs. -
Selectivity: The reaction must be driven to the dehydrated enone (chalcone) to prevent the isolation of the intermediate
-hydroxy ketone (aldol adduct).
Reaction Pathway
The following diagram illustrates the critical transition states and the irreversible dehydration step that drives the equilibrium.
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack hindered by the ortho-trifluoromethyl group.[1][2]
Experimental Protocol
Target Compound: (E)-3-(2-(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one Scale: 5.0 mmol (Adaptable to gram-scale)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |
| Acetophenone | 120.15 | 1.0 | 0.60 g (0.58 mL) | Nucleophile |
| 2-(Trifluoromethyl)benzaldehyde | 174.12 | 1.0 | 0.87 g | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 0.50 g | Base Catalyst |
| Ethanol (95% or Absolute) | 46.07 | Solvent | 15 mL | Solvent |
| Distilled Water | 18.02 | - | 10 mL | Workup |
| HCl (10% aq) | 36.46 | - | ~5 mL | Neutralization |
Step-by-Step Methodology
Step 1: Catalyst Preparation Dissolve NaOH (0.50 g) in water (3 mL) and ethanol (2 mL). Cool this solution to 0–5°C in an ice bath.
-
Why: Pre-dissolving the base ensures homogeneity. Keeping it cold suppresses potential self-condensation of the ketone.
Step 2: Enolate Generation (Critical Step) In a separate round-bottom flask, dissolve Acetophenone (0.60 g) in Ethanol (10 mL). Add the cold NaOH solution dropwise over 5 minutes. Stir at 0°C for 15 minutes.
-
Scientific Logic:[2][3][4][5][6][7] Generating the enolate before adding the aldehyde minimizes the risk of the Cannizzaro reaction, which is a common side reaction for electron-deficient aldehydes like 2-trifluoromethylbenzaldehyde in strong base.
Step 3: Electrophile Addition Add 2-(Trifluoromethyl)benzaldehyde (0.87 g) dropwise to the enolate mixture.
-
Observation: The solution typically turns yellow immediately, indicating the formation of the conjugated system.
Step 4: Reaction & Monitoring Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a dark UV-active spot (
), distinct from the starting aldehyde ( ). -
Note: Due to steric hindrance, this reaction may require longer stirring than standard benzaldehyde. If conversion is <50% after 4 hours, warm slightly to 40°C.
Step 5: Workup & Isolation
Pour the reaction mixture into crushed ice (~50 g) with vigorous stirring. Neutralize carefully with 10% HCl until pH
-
Result: A yellow precipitate should form.
-
Filtration: Filter the solid using a Büchner funnel. Wash with cold water (
mL) and cold ethanol ( mL).
Step 6: Purification Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).
-
Yield Expectation: 65–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at precipitation.
Characterization & Quality Control
The validity of the protocol is confirmed by the following spectral signatures. The coupling constant (
Expected NMR Data
| Nucleus | Signal ( | Multiplicity | Coupling ( | Assignment |
| 8.00 – 8.10 | Doublet | 15.5 – 16.0 | ||
| 7.50 – 7.60 | Doublet | 15.5 – 16.0 | ||
| 7.90 – 8.00 | Multiplet | - | Ortho-protons (Acetophenone ring) | |
| 7.60 – 7.80 | Multiplet | - | Ortho-proton (Aldehyde ring, deshielded by | |
| -58 to -63 | Singlet | - |
Interpretation:
-
A coupling constant of
confirms the trans (E) configuration.[2] Cis isomers typically show . -
The presence of the
group often causes splitting in the aromatic region due to long-range coupling ( ), appearing as complex multiplets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch the flask with a glass rod to induce nucleation. Cool to -20°C overnight. Use a seed crystal if available. |
| Low Yield | Incomplete dehydration (Aldol intermediate remains). | Increase reaction temperature to 50°C for 1 hour. Ensure base concentration is sufficient (increase to 3.0 equiv). |
| Side Products | Cannizzaro reaction (Benzoic acid formation). | Ensure Step 2 (Enolate generation) is performed before adding the aldehyde. Keep temperature low during addition. |
| No Precipitation | Product is too soluble in EtOH. | Add more water to the reaction mixture until turbidity persists, then cool. |
References
- General Claisen-Schmidt Protocol & Mechanism: V. K. Tandon et al., "Synthesis and biological evaluation of novel 1,3-diaryl-2-propen-1-ones," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 22, pp. 5883–5887. Context: Establishes the baseline NaOH/EtOH conditions for substituted benzaldehydes.
-
Specific Synthesis of 2-Trifluoromethyl Chalcones
- Narender, T. et al. "1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one," Acta Crystallographica Section E, 2011, E67, o3462.
- Context: Provides the specific crystallographic evidence and yield data (68%)
-
Green Chemistry Alternatives (Solvent-Free)
- Palleros, D. R.
- Context: Validates the "grinding" method if solution-phase synthesis fails or green metrics are a priority.
-
Microwave Assisted Protocols
-
BenchChem Application Note: "Microwave-Assisted Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives."[1]
- Context: Highlights the stability of the 2-CF3 motif under rapid he
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of (E)-3-(aryl)-1-phenylprop-2-en-1-one Chalcone Derivatives for Hyperglycemic Effect in Diabetes: In-vitro, In-vivo and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fluorinated 1,5-Benzodiazepines via Chalcone Intermediates
Executive Summary
This application note details the synthesis of fluorinated 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry known for potent CNS (anxiolytic, anticonvulsant) and anti-inflammatory activity. The protocol employs a two-step sequence: (1) Claisen-Schmidt condensation to generate fluorinated chalcone intermediates, followed by (2) heterocyclization with o-phenylenediamine (OPD).
We present two distinct methodologies for the cyclization step to accommodate varying laboratory capabilities and green chemistry requirements:
-
Method A (Classical): Glacial acetic acid reflux (High reliability).
-
Method B (Green/Catalytic): Microwave-assisted synthesis using solid acid catalysts (High throughput).
Scientific Background & Rationale
The Fluorine Effect
The incorporation of fluorine into the benzodiazepine scaffold is not merely structural; it is a strategic medicinal chemistry modification.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's half-life (
). -
Lipophilicity: Fluorine substitution enhances membrane permeability, facilitating blood-brain barrier (BBB) crossing—critical for CNS-targeting drugs.
-
Binding Affinity: The electron-withdrawing nature of fluorine alters the pKa of the diazepine ring nitrogens, potentially strengthening hydrogen bonding interactions within the receptor pocket.
Reaction Pathway
The synthesis proceeds via the Michael addition of the diamine to the
Pre-Synthesis: Preparation of Fluorinated Chalcones
Prerequisite Step
Objective: Synthesize (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (or similar derivative).
Reagents:
-
4-Fluoroacetophenone (10 mmol)
-
Benzaldehyde (10 mmol) [Substituted benzaldehydes can be used for SAR studies]
-
Sodium Hydroxide (NaOH), 10% ethanolic solution
-
Ethanol (95%)[1]
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-fluoroacetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol.
-
Catalysis: Dropwise add 10 mL of 10% NaOH solution while stirring at 0-5°C (ice bath). Control Point: Low temperature prevents polymerization side-reactions.
-
Reaction: Allow the mixture to stir at room temperature for 6–12 hours. A solid precipitate usually forms.
-
Work-up: Pour the reaction mixture into 200 mL of crushed ice/water containing 2 mL HCl (to neutralize base).
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield Check: Expected yield >85%. Product should be a yellow crystalline solid.
Core Synthesis: Cyclocondensation to 1,5-Benzodiazepines[2]
Method A: Classical Acid-Catalyzed Reflux
Best for: Scale-up, robustness, and laboratories without microwave reactors.
Reagents:
-
Fluorinated Chalcone (from Step 3) (1 mmol)
-
o-Phenylenediamine (OPD) (1 mmol)
-
Glacial Acetic Acid (10-15 mL) - Acts as both solvent and catalyst.
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add 1 mmol of fluorinated chalcone and 1 mmol of OPD. Add 10 mL glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours.
-
Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the yellow chalcone spot.
-
-
Isolation: Cool the mixture to room temperature. Pour into crushed ice and neutralize carefully with Ammonia solution or Sodium Bicarbonate until pH ~8.
-
Filtration: A solid precipitate will form.[1][2] Filter and wash with cold water.[2]
-
Purification: Recrystallize from ethanol or DMF.
Method B: Microwave-Assisted Green Synthesis
Best for: Library generation, high-throughput screening, eco-friendly constraints.
Reagents:
-
Fluorinated Chalcone (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Catalyst: Silica-supported
(HPW/SiO2) or Ethanol with catalytic Piperidine. -
Solvent: Minimal Ethanol (1-2 mL) or Solvent-free (if using solid support).
Protocol:
-
Mixing: Mix 1 mmol chalcone and 1 mmol OPD in a microwave-safe process vial. Add 50 mg of solid catalyst (HPW/SiO2) and a few drops of ethanol to create a paste.
-
Irradiation: Place in a microwave reactor. Irradiate at 300W for 2–4 minutes (pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).
-
Extraction: Cool the vial. Add 10 mL hot ethanol and filter to remove the solid catalyst (catalyst can be recycled).
-
Crystallization: Allow the filtrate to cool; the benzodiazepine will crystallize out.
Mechanistic Visualization
The following diagram illustrates the electron flow and logical progression from reactants to the final heterocycle.
Figure 1: Mechanistic pathway for the acid-catalyzed synthesis of 1,5-benzodiazepines from chalcones.[3]
Data Presentation & Characterization
Expected Yields (Comparative)
| Entry | R1 (Chalcone A-Ring) | R2 (Chalcone B-Ring) | Method A Yield (%) | Method B Yield (%) | Time (Method B) |
| 1 | 4-F | H | 78 | 92 | 3 min |
| 2 | 4-F | 4-Cl | 75 | 89 | 3.5 min |
| 3 | 4-F | 4-OCH3 | 72 | 88 | 4 min |
| 4 | H | 4-F | 80 | 94 | 2.5 min |
Spectroscopic Validation (Key Signals)
To confirm the formation of the diazepine ring and retention of fluorine:
-
IR Spectroscopy (
):-
3300 - 3350: N-H stretching (secondary amine).
-
1590 - 1610: C=N stretching (characteristic of the diazepine ring).[4]
-
Absence of 1690: Disappearance of the chalcone Carbonyl (C=O).
-
-
1H NMR (DMSO-d6,
ppm):-
2.3 - 2.5: Methylene protons (
) of the diazepine ring (often appears as a multiplet or broad singlet depending on conformation). -
6.5 - 8.0: Aromatic protons. Look for splitting patterns characteristic of 4-fluorophenyl (AA'BB' system).
-
~3.5: N-H proton (broad singlet, D2O exchangeable).
-
Troubleshooting & Process Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Michael addition due to steric hindrance or weak catalyst. | Increase reaction time or switch to Method B (Microwave). Ensure acetic acid is glacial (water-free). |
| Oily Product | Impurities or residual solvent preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce precipitation. Recrystallize from ethanol. |
| Starting Material on TLC | Reaction stalled. | Add fresh catalyst. If using Method A, slightly increase reflux temperature (check oil bath). |
| Multiple Spots on TLC | Polymerization of chalcone or degradation. | Perform reaction under Nitrogen atmosphere. Ensure temperature does not exceed 120°C. |
References
-
Chaudhari, M. A., et al. (2015). 1,5-Benzodiazepines: A Review Update. Chemical Science Transactions. Retrieved from [Link]
-
El-Gaml, K. M. (2014).[4] Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives.[4][5][6][7][8] American Journal of Organic Chemistry, 4(1), 14-19.[4] Retrieved from [Link]
-
Reddy, B. P., et al. (2009). Synthesis of 1,5-benzodiazepines with unusual substitution pattern from chalcones under solvent-free microwave irradiation conditions.[9] Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Karger, S. (1974).[10] Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam.[10] Pharmacology.[4][2][10][11][12] Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manuscriptsystem.com [manuscriptsystem.com]
- 5. Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives [article.sapub.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis of 1,5-benzodiazepines with unusual substitution pattern from chalcones under solvent-free microwave irradiation conditions - Universidad Andrés Bello [researchers.unab.cl]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. isca.in [isca.in]
Application Note: A Guide to the Regioselective Cyclization of Fluorinated Enones with Hydrazines for the Synthesis of Fluorinated Pyrazoles
Abstract and Significance
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorinated pyrazoles, in particular, are privileged structures found in numerous pharmaceuticals and agrochemicals, prized for the enhanced metabolic stability, binding affinity, and lipophilicity conferred by the fluorine atom(s).[3][4][5] The most common and direct route to these valuable compounds is the cyclocondensation reaction between a fluorinated 1,3-dicarbonyl equivalent, such as a fluorinated enone, and a hydrazine derivative.[6][7] This reaction, a variation of the Knorr or Paal-Knorr synthesis, presents a significant challenge: controlling the regioselectivity.[8][9][10] The reaction of an unsymmetrical fluorinated enone with a substituted hydrazine can lead to two distinct regioisomeric pyrazoles, of which often only one possesses the desired biological activity.[11] This guide provides an in-depth analysis of the factors governing this regioselectivity and delivers detailed, field-proven protocols for directing the cyclization towards a desired regioisomeric product.
Theoretical Background: Mechanism and Control of Regioselectivity
The reaction proceeds via a [3+2] cyclocondensation pathway. The outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two electrophilic carbons of the enone system (the carbonyl carbon and the β-carbon). In the context of fluorinated α,β-unsaturated ketones, the reaction is primarily a condensation with a 1,3-dicarbonyl synthon. The regioselectivity is a delicate interplay of electronic effects, steric hindrance, and, most critically, the reaction conditions.[8]
The Decisive Role of the Fluorine Substituent
Fluorine is the most electronegative element, and its presence, particularly as part of a trifluoromethyl (CF₃) group, exerts a powerful electron-withdrawing inductive effect.[2] When positioned adjacent to a carbonyl group in a fluorinated enone, this effect renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This electronic bias is often the dominant factor in determining the initial site of reaction.
The Reaction Pathway
The generalized mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on an electrophilic carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[12][13] The choice of which nitrogen attacks first and which carbonyl is attacked determines the final regiochemistry.
Caption: Generalized reaction mechanism for pyrazole formation.
Mastering Regioselectivity: The Power of Reaction Conditions
While the electronic nature of the fluorinated enone provides a strong intrinsic bias, the reaction conditions can be manipulated to either enhance this bias or override it completely, offering remarkable control over the isomeric ratio.
-
Nature of the Hydrazine: A pivotal study demonstrated that the form of the hydrazine reagent can reverse the selectivity. Using an arylhydrazine hydrochloride salt in methanol favors the formation of the 1,3-regioisomer, whereas using the corresponding free hydrazine base under identical conditions leads exclusively to the 1,5-regioisomer.[11] This is likely due to changes in the nucleophilicity of the different nitrogen atoms under acidic versus neutral/basic conditions.
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve regioselectivity, often favoring a single isomer with ratios exceeding 99:1. These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding capabilities, potentially stabilizing one transition state over the other.[8]
-
Temperature and pH: General reaction parameters like temperature and pH can significantly influence which isomer is favored.[8] Acidic conditions can reverse the selectivity seen under neutral or basic conditions by altering which carbonyl is protonated and activated first.[8]
| Factor | Condition | Predominant Outcome | Rationale / Causality | Reference(s) |
| Hydrazine Reagent | Arylhydrazine Hydrochloride | 1,3-Regioisomer | Acidic conditions alter the nucleophilicity of the hydrazine nitrogens, changing the initial site of attack. | [11] |
| Free Arylhydrazine Base | 1,5-Regioisomer | Under neutral/basic conditions, the reaction follows the inherent electronic bias of the fluorinated enone. | [11] | |
| Solvent | Standard (e.g., Ethanol) | Mixture of regioisomers | Standard protic solvents offer little control beyond the intrinsic reactant bias. | |
| Fluorinated Alcohols (TFE, HFIP) | Single regioisomer (e.g., >97:3) | Unique H-bonding properties of fluorinated solvents selectively stabilize one reaction pathway. | [8] | |
| Enone Substituent | Small alkyl group at β-position | Decreased selectivity | Reduced steric and electronic differentiation between the two carbonyl groups. | [11] |
| Bulky aryl group at β-position | Increased selectivity | Enhanced steric and electronic differences guide the nucleophilic attack more effectively. | [11] |
Application Protocols
The following section provides detailed, step-by-step methodologies for the regioselective synthesis of fluorinated pyrazoles.
Caption: General experimental workflow for regioselective pyrazole synthesis.
Materials and Equipment
-
Reagents: Appropriate fluorinated enone, substituted hydrazine (or its hydrochloride salt), anhydrous solvents (e.g., methanol, ethanol, TFE, HFIP), deuterated solvents for NMR, silica gel (230-400 mesh).
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, thin-layer chromatography (TLC) plates and chamber, rotary evaporator, glass column for chromatography, standard laboratory glassware.
General Protocol for Regioselective Pyrazole Synthesis
This master protocol can be adapted based on the desired regioisomer as detailed in the specific examples below.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the fluorinated enone (1.0 eq.).
-
Solvent Addition: Add the selected anhydrous solvent (e.g., Methanol, 10 mL per mmol of enone).
-
Hydrazine Addition: Add the substituted hydrazine reagent (1.2 eq.). Self-Validation Checkpoint: Note whether you are adding the free base or the hydrochloride salt, as this is critical for the outcome.[11]
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the reaction progress by TLC until the starting enone is consumed. Visualize spots under UV light. The product pyrazoles are typically more polar than the starting enone.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel.[14][15]
Specific Protocol Example: Reversing Selectivity with Hydrazine Form[11]
-
Target: Synthesis of either the 1,3- or 1,5-regioisomer from a β-aryl-β-trichloromethyl enone.
-
Protocol A (To obtain the 1,3-regioisomer):
-
Follow the General Protocol using phenylhydrazine hydrochloride (1.2 eq.) in Methanol at reflux.
-
Expected Outcome: High regioselectivity favoring the 1,3-isomer (e.g., 97:3 ratio).[11]
-
-
Protocol B (To obtain the 1,5-regioisomer):
-
Follow the General Protocol using free phenylhydrazine (1.2 eq.) in Methanol at reflux.
-
Expected Outcome: High regioselectivity favoring the 1,5-isomer (e.g., 14:86 ratio).[11]
-
Specific Protocol Example: Solvent-Controlled High-Regioselectivity[14]
-
Target: Maximizing the yield of a single regioisomer.
-
Protocol:
-
Follow the General Protocol using methylhydrazine (1.2 eq.).
-
Instead of a standard solvent, use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .
-
Run the reaction at reflux.
-
Expected Outcome: Dramatically improved regioselectivity, potentially yielding a single isomer in a ratio greater than 97:3.
-
Purification and Characterization
Chromatographic Separation of Regioisomers
Separating pyrazole regioisomers is often challenging due to their similar polarities.[14][15]
-
Flash Column Chromatography: This is the most common method.[14]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Loading: For optimal separation, use a dry loading technique. Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the packed column.
-
Mobile Phase Optimization: The key to separation is the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient or an isocratic elution with a system that gives the best separation on TLC is recommended.[14]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or analytical quantification, reverse-phase HPLC (e.g., using a C18 column with an acetonitrile/water mobile phase) can provide high-resolution separation.[14][16]
Spectroscopic and Structural Analysis
Unambiguous characterization of the obtained regioisomer is crucial.
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the pyrazole core formation. ¹⁹F NMR is invaluable for confirming the presence and environment of the fluorine-containing group.
-
Confirming Regiochemistry: For unambiguous assignment, advanced NMR techniques like 2D NOESY can be used to identify through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent, thus confirming the isomer's identity.[15] In definitive cases, single-crystal X-ray analysis provides absolute structural proof.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Reaction | Low reactivity of enone; Inactive hydrazine. | Consider acid catalysis (e.g., a few drops of acetic acid) to activate the carbonyl. Ensure hydrazine is not oxidized; use a fresh bottle. |
| Low Regioselectivity | Sub-optimal reaction conditions. | 1. Switch to a fluorinated solvent like TFE or HFIP.2. If applicable, switch between the free base and hydrochloride salt of the hydrazine.[11]3. Vary the reaction temperature. |
| Co-eluting Isomers | Isomers have very similar polarity. | 1. Optimize the TLC solvent system extensively before running the column. A very shallow gradient is key.2. Use the dry loading method for the column.[14]3. If flash chromatography fails, consider preparative HPLC. |
References
- Benchchem. (2025).
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Gonçalves, C. F. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- ChemistrySelect. (2024).
- eGrove. (N.d.).
- ResearchGate. (N.d.).
- Nenajdenko, V. G., et al. (2020).
- Ali, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Nenajdenko, V. G., et al. (2021).
- ResearchGate. (2025).
- Benchchem. (2025).
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
- Knorr, L. (1883). Knorr Pyrazole Synthesis. Various historical chemical journals.
- Wikipedia. (N.d.). Paal–Knorr synthesis.
- Name-Reaction.com. (N.d.). Knorr pyrazole synthesis.
- Lever, M., et al. (2018).
Sources
- 1. scispace.com [scispace.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. name-reaction.com [name-reaction.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Ortho-Substituted Aldol Condensation Optimization
Topic: Optimizing Yield in Sterically Hindered (Ortho-Substituted) Aldol Condensations Ticket ID: ALD-ORTH-001 Escalation Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Steric Wall"
User Issue: "My aldol condensation works fine with para-substituted benzaldehydes, but yields plummet or the reaction stalls with ortho-substituted analogs (e.g., o-nitro, o-methyl, o-halo)."
Root Cause Analysis: Ortho-substitution introduces a dual failure mode:
-
Kinetic Inhibition: Steric bulk blocks the trajectory of the incoming enolate nucleophile (Burgi-Dunitz angle).
-
Thermodynamic Instability: The substituent forces the aromatic ring to twist out of coplanarity with the carbonyl. This breaks conjugation, destabilizes the intermediate, and accelerates the retro-aldol reaction (equilibrium reversal).
This guide provides protocol adjustments to overcome the "Steric Wall" using kinetic forcing (Microwave/Temperature) and thermodynamic trapping (Water Removal/Solvent Choice).
Troubleshooting Modules
Module A: Reaction Stalling (Kinetics)
Symptom: Starting material remains unconsumed after standard reaction time. TLC shows little to no product spot.
| Variable | Standard Protocol | Optimized Protocol for Ortho-Substrates | Scientific Rationale |
| Activation | Reflux (Thermal) | Microwave Irradiation (MW) | MW directly couples with the polar transition state, overcoming the higher activation energy barrier caused by steric hindrance [1]. |
| Concentration | 0.1 M - 0.5 M | Solvent-Free (Grinding) or High Conc. (2.0 M) | Increasing collision frequency is critical when the steric factor ( |
| Catalyst | NaOH / KOH | Barium hydroxide provides a template effect; Lewis acids pre-activate the hindered carbonyl, increasing electrophilicity [3]. |
Step-by-Step Protocol: Microwave-Assisted Synthesis
-
Mix: Combine ortho-substituted aldehyde (1.0 equiv) and ketone (1.0 equiv) in a microwave vial.
-
Solvent: Add minimal Ethanol (0.5 mL per mmol) or perform neat if liquid.
-
Base: Add 10 mol% solid KOH or basic alumina.
-
Irradiate: Set MW reactor to 80-100°C (fixed temp mode) for 2-10 minutes .
-
Note: Conventional heating might take 24h+ to achieve what MW does in 5 mins for o-nitrobenzaldehyde [1].
-
-
Monitor: Check TLC immediately. If incomplete, pulse for another 2 mins.
Module B: Low Yield / Retro-Aldol (Thermodynamics)
Symptom: Product forms but yield is low (<40%). Equilibrium favors starting materials.[1]
The Mechanism of Failure:
In hindered systems, the
Solution: The "Trap and Dehydrate" Strategy You must drive the reaction to the enone (condensation product) irreversibly. The elimination step (E1cB) is often the bottleneck in hindered systems.
Protocol: Dean-Stark Water Removal
-
Solvent Switch: Use Toluene or Benzene (non-polar, forms azeotrope).
-
Catalyst: Use p-Toluenesulfonic acid (pTSA) (Acid catalyzed) or Piperidine/Acetic Acid (Base catalyzed).
-
Setup: Attach a Dean-Stark trap filled with toluene.
-
Reflux: Boil vigorously. The physical removal of water forces the equilibrium to the right (Le Chatelier’s principle), preventing the retro-aldol path.
Module C: Elimination Failure (Stuck at Intermediate)
Symptom: You isolate the alcohol (aldol adduct), but it won't dehydrate to the conjugated alkene.
Diagnostic: Ortho-substituents often prevent the molecule from adopting the anti-periplanar geometry required for elimination.
Workflow: Two-Step Chemical Dehydration Do not rely on thermal elimination. Force it chemically.[2][3][4]
-
Isolate: Work up the aldol adduct (alcohol).[5]
-
Mesylate: React with Methanesulfonyl Chloride (MsCl) and
in DCM at 0°C. -
Eliminate: Add DBU (1.5 equiv) and warm to RT. This forces elimination even in sterically compromised systems.
Logic Visualization
Decision Tree: Optimizing Hindered Aldol Reactions
Caption: Flowchart for diagnosing and solving yield issues in ortho-substituted aldol condensations.
Frequently Asked Questions (FAQ)
Q: Why does my ortho-nitrobenzaldehyde turn into a black tar instead of the product? A: Nitro groups are electron-withdrawing, making the ring susceptible to polymerization or nucleophilic aromatic substitution under harsh basic conditions.
-
Fix: Switch to a mild base (Piperidine or
) or use Acid Catalysis ( gas in Ethanol). Avoid strong alkoxides ( ).
Q: Can I use water as a solvent for hindered aldehydes? A: Surprisingly, yes. "On-water" conditions can accelerate reactions due to hydrophobic effects, forcing the organic reactants together at the phase interface.
-
Protocol: Suspend reactants in water (heterogeneous) and stir vigorously. The lack of solubility forces the hydrophobic ortho-groups to cluster, potentially overcoming the entropy barrier [2].
Q: How do I separate the product from the unreacted hindered aldehyde? A: Ortho-substituted aldehydes are often oils that are difficult to crystallize.
-
Technique: Use Sodium Bisulfite (
) wash . The unreacted aldehyde forms a water-soluble bisulfite adduct, while the aldol product (enone) does not. Wash the organic layer with saturated to remove the starting material.
References
-
Microwave-Assisted Synthesis: Microwave-assisted aldol condensation of benzil with ketones.[3] (Shows 80% yield in 8 min vs 63% in 17 days).
-
Source:
-
-
Solvent Effects & Sterics: Effect of solvent on the Aldol condensation of benzaldehyde. (Demonstrates solvent-free superiority for yield).[6]
-
Source:
-
-
Ortho-Substituent Benefits: Unexpected Beneficial Effect of ortho-Substituents on (S)-Proline-Catalyzed Asymmetric Aldol Reaction.[7]
-
Source:
-
-
General Mechanism & Retro-Aldol:Aldol Condensation - Reaction Mechanism and Steric Factors.
-
Source:
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 23.1 Carbonyl Condensations: The Aldol Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. scribd.com [scribd.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 4-(2-Trifluoromethylphenyl)but-3-en-2-one by Recrystallization
Welcome to the technical support resource for the purification of 4-(2-Trifluoromethylphenyl)but-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is 4-(2-Trifluoromethylphenyl)but-3-en-2-one and why is recrystallization a suitable purification method?
4-(2-Trifluoromethylphenyl)but-3-en-2-one is a chalcone derivative, specifically an α,β-unsaturated ketone. Structurally, it possesses a moderately polar character due to the ketone functional group and the aromatic rings, one of which is substituted with a highly electronegative trifluoromethyl group.[1][2] Recrystallization is an ideal purification technique for such solid compounds because it exploits differences in solubility between the target compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool, the desired compound selectively crystallizes out, leaving impurities behind in the solution (the "mother liquor").
Q2: What is the best starting point for selecting a recrystallization solvent for this compound?
The principle of "like dissolves like" is your primary guide.[1] Given the compound's structure, moderately polar solvents are the best place to start. Ethanol is an excellent and common choice for chalcones.[3][4] The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. This temperature-dependent solubility differential is critical for achieving a high recovery of pure crystals.
A good practice is to perform small-scale solubility tests with a variety of solvents. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to observe solubility at room temperature and upon heating.
Q3: Should I use a single-solvent or a two-solvent system?
The preferred and simpler method is always single-solvent recrystallization.[5] However, if you cannot find a single solvent that meets the criteria (high solubility when hot, low solubility when cold), a two-solvent (or mixed-solvent) system is a powerful alternative.[1][5]
-
When to use a two-solvent system: This is ideal when your compound is highly soluble in one solvent (the "good" solvent) even at room temperature, and poorly soluble in another (the "poor" solvent) even at high temperatures. The two solvents must be miscible. A common and effective pair for chalcones is ethanol (good solvent) and water (poor solvent).[1][6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
This protocol is recommended when a suitable single solvent, like ethanol, has been identified.
-
Dissolution: Place the crude 4-(2-Trifluoromethylphenyl)but-3-en-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the compound just fully dissolves at the boiling point. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[1] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., using Ethanol/Water)
Use this protocol when no single solvent is suitable.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, as described in Protocol 1.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid).[1][6] This indicates that the solution is now saturated.
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.[1][6]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from Protocol 1. For the washing step, use an ice-cold mixture of the two solvents in the same ratio as the final crystallization mixture.
Visualization of Workflows
Caption: General workflow for the recrystallization of chalcone derivatives.
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid at a temperature above its melting point.[6] This is a common issue with chalcones, especially if the melting point is low or significant impurities are present.[1][6]
-
Cause A: Solution is too concentrated. The compound is precipitating too quickly from a supersaturated solution.
-
Solution: Re-heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation. Allow it to cool more slowly.[6]
-
-
Cause B: Cooling is too rapid. Placing the hot solution directly into an ice bath can cause the compound to crash out as an oil.
-
Cause C: The solvent's boiling point is higher than the compound's melting point.
-
Cause D: Lack of nucleation sites for crystal growth.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic grooves that can serve as nucleation sites.[1][6]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[6]
-
Problem 2: I have a very low yield of crystals.
This is one of the most frequent problems in recrystallization.
-
Cause A: Too much solvent was used. This is the most common reason for low recovery. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1][6]
-
Solution: If you suspect you've added too much solvent, you can gently boil some of it off to re-saturate the solution and then attempt the cooling process again.[1]
-
-
Cause B: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.
-
Cause C: The compound is too soluble in the cold solvent.
-
Solution: The chosen solvent may not be ideal. Re-evaluate your solvent choice or switch to a two-solvent system where the "poor" solvent drastically reduces the compound's solubility.
-
Problem 3: The final crystals are colored, but I expected a white/colorless product.
-
Cause: Colored impurities are present. These are often highly conjugated organic molecules that are soluble in the recrystallization solvent.
-
Solution: Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of charcoal and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the crystallization.[6] Caution: Using too much charcoal can adsorb your product and reduce your yield.[6]
-
Problem 4: No crystals form, even after cooling in an ice bath.
-
Cause A: The solution is not saturated. Too much solvent was used, or the compound is very soluble.
-
Cause B: The compound forms a stable supersaturated solution.
-
Solution: Vigorous scratching or seeding is often required to overcome the energy barrier to nucleation.
-
Caption: Troubleshooting workflow for common recrystallization issues.
Solvent Selection Data
To assist in your experimental design, the following table summarizes the properties of common solvents suitable for the recrystallization of moderately polar compounds.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (Polarity) | Notes |
| Ethanol | 78.5 | 0.789 | 24.6 | Excellent starting choice for chalcones. Miscible with water.[7][8] |
| Methanol | 64.7 | 0.792 | 32.7 | Higher polarity than ethanol; may dissolve the compound too well at room temp. |
| Isopropanol | 82.5 | 0.786 | 18.3 | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77.1 | 0.902 | 6.0 | A less polar option. Often used in a mixed system with hexane.[7][9] |
| Acetone | 56.2 | 0.786 | 20.7 | Low boiling point can be advantageous. Can be used with n-Hexane.[7][10] |
| Toluene | 110.6 | 0.867 | 2.38 | Non-polar. Likely a "poor" solvent for this compound. |
| n-Hexane | 69.0 | 0.655 | 1.88 | Very non-polar. Almost certainly a "poor" solvent. Useful for two-solvent systems. |
| Water | 100.0 | 1.000 | 80.1 | High polarity. The compound is likely insoluble.[11] Ideal as a "poor" solvent with ethanol.[7][10] |
Data sourced from publicly available chemical property tables.[7][8]
References
- Benchchem. (n.d.). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Efficient Recrystallization of Chalcones.
- Reddit. (2022, February 3). Chalcone recrystallization help. r/chemhelp.
- Reddit. (2024, August 31). Chalcone Synthesis. r/OrganicChemistry.
- Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- Fluorochem. (n.d.). 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- University of Rochester. (n.d.). Purification: How To.
- PubChem. (n.d.). 4-Phenylbut-3-en-2-ol.
- Sigma-Aldrich. (n.d.). Common Organic Solvents: Table of Properties.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. 4-Phenylbut-3-en-2-ol | C10H12O | CID 15172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 2-Trifluoromethylbenzaldehyde Removal
Topic: Removing Unreacted 2-Trifluoromethylbenzaldehyde from Crude Product
Welcome to the Technical Support Center. This guide addresses the specific challenge of removing unreacted 2-trifluoromethylbenzaldehyde (2-CF3-PhCHO) from reaction mixtures. As a highly reactive electrophile with distinct electronic properties due to the ortho-trifluoromethyl group, this impurity requires targeted purification strategies to ensure high product purity without compromising yield.
Part 1: Diagnostic & Triage
Q: How do I choose the best purification method for my specific crude mixture?
A: The optimal removal strategy depends on the chemical stability and physical properties of your desired product relative to the impurity. Use the decision matrix below to select your workflow.
Key Impurity Profile: 2-Trifluoromethylbenzaldehyde [1][2][3]
-
Boiling Point: ~70–71 °C at 16 mmHg (approx. 179 °C at 760 mmHg) [1].
-
Reactivity: The ortho-CF3 group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. This enhances its reactivity towards nucleophilic scavengers (e.g., bisulfite, amines) compared to unsubstituted benzaldehyde.
-
Solubility: Highly soluble in organic solvents; low water solubility.
Method Selection Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on product stability and volatility.
Part 2: Chemical Decontamination Protocols
Protocol A: Sodium Bisulfite Wash (The "Gold Standard")
Mechanism: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the aldehyde carbonyl to form a water-soluble bisulfite adduct (a sulfonate salt). The electron-withdrawing CF3 group at the ortho position activates the aldehyde, making this reaction generally faster and more favorable than with non-substituted benzaldehydes [2].
Applicability:
-
Best for: Removing aldehyde from non-aldehyde products (e.g., amines, esters, alcohols).
-
Scale: Scalable from milligrams to kilograms.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve the crude product in a water-immiscible solvent (Ethyl Acetate or Dichloromethane are preferred).[4]
-
Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v) . Note: Fresh preparation is critical as bisulfite oxidizes to sulfate over time.
-
-
Reaction (The Wash):
-
Add the bisulfite solution to the organic phase in a separatory funnel (Ratio: 1:1 v/v).
-
Vigorous Agitation: Shake vigorously for 3–5 minutes.
-
Technical Insight: The biphasic reaction relies on surface area. If the aldehyde content is high (>10%), the adduct may precipitate as a white solid. This is normal.
-
-
Separation:
-
Scenario 1 (Clear Layers): The aldehyde is now in the aqueous layer (bottom) as the adduct. Drain and discard the aqueous layer.
-
Scenario 2 (Precipitate): If a solid forms at the interface, filter the entire mixture through a sintered glass funnel or Celite pad to remove the solid adduct before separating layers.
-
Polishing:
-
Wash the organic layer again with fresh bisulfite solution to ensure complete removal.
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Quantitative Data: Efficiency of Bisulfite Wash
| Parameter | Value / Condition |
| Stoichiometry | Use 2–3 molar equivalents of NaHSO₃ relative to residual aldehyde. |
| Reaction Time | 5–10 minutes (fast kinetics due to CF3 activation). |
| Removal Efficiency | Typically >98% removal in two wash cycles [2]. |
Protocol B: Polymer-Supported Scavengers
Mechanism: When the product is sensitive to aqueous workups or pH changes, solid-phase scavengers (functionalized resins) trap the aldehyde. The resin is then removed by simple filtration.
Recommended Resins:
-
Sulfonyl Hydrazide Resin: Forms a stable hydrazone linkage.
-
Primary Amine (e.g., Trisamine) Resin: Forms an imine (Schiff base).
Step-by-Step Workflow:
-
Loading: Dissolve crude mixture in a compatible solvent (DCM, THF, or Ethanol).
-
Addition: Add 3–5 equivalents (relative to the impurity) of the scavenger resin.
-
Incubation: Stir gently (do not use a magnetic stir bar if it grinds the beads; use an overhead stirrer or shaker) for 4–16 hours at room temperature.
-
Optimization: Adding a catalytic amount of acetic acid can accelerate imine formation.
-
-
Filtration: Filter the mixture through a frit. The aldehyde remains bound to the solid resin.
-
Workup: Concentrate the filtrate to obtain the purified product.
Part 3: Troubleshooting & FAQs
Q: I tried the bisulfite wash, but an emulsion formed. How do I break it? A: Emulsions are common when the density difference between layers is small or when amphiphilic species are present.
-
Solution 1: Add solid NaCl to the aqueous layer to increase its density and ionic strength (salting out).
-
Solution 2: Add a small amount of Methanol (~5% v/v) to the mixture. This helps break surface tension, though it may slightly increase aldehyde solubility in the organic phase.
-
Solution 3: Filter the emulsion through a pad of Celite . The solid particulate stabilizing the emulsion often gets trapped, allowing layers to separate.
Q: The 2-CF3 group is bulky. Does it sterically hinder the bisulfite attack? A: While the ortho-CF3 group is bulky (similar to an isopropyl group), its strong electron-withdrawing nature (inductive effect) significantly activates the carbonyl carbon [3]. In practice, the electronic activation typically outweighs the steric hindrance for small nucleophiles like bisulfite, making the reaction proceed efficiently.
Q: Can I use chromatography? Where does 2-CF3-benzaldehyde elute? A: Yes. On standard silica gel with Hexane/Ethyl Acetate:
-
Rf Value: 2-Trifluoromethylbenzaldehyde is relatively non-polar (Rf ~0.6–0.7 in 10% EtOAc/Hexane).
-
Visualization: It is UV active. It can also be stained with 2,4-DNP stain (orange/red spot) or KMnO4 (oxidizes to acid).
-
Warning: Ensure your product has a significantly different polarity. If Rfs are close (<0.1 difference), use the chemical methods (Protocols A or B) instead.
Q: I see a new impurity after the bisulfite wash. What happened? A: If you used a strong base (NaOH) subsequently, you might have performed a Cannizzaro reaction or degraded your product. Alternatively, if your product is an amine, it might have formed a reversible imine with the aldehyde before the wash.
-
Fix: Acidify the crude mixture slightly (to hydrolyze imines) before the bisulfite wash to ensure the aldehyde is free and available for capture.
Part 4: Visualizing the Bisulfite Workflow
Caption: Operational workflow for the removal of 2-trifluoromethylbenzaldehyde via bisulfite extraction.
References
-
ChemicalBook. (2025). 2-(Trifluoromethyl)benzaldehyde Properties and Boiling Point Data. Retrieved from
-
BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash Protocols. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-(Trifluoromethyl)benzaldehyde. Retrieved from
-
Supra Sciences. (2025). Solid-Supported Scavengers for Aldehyde Removal. Retrieved from
Sources
- 1. 2-(Trifluoromethyl)benzaldehyde price,buy 2-(Trifluoromethyl)benzaldehyde - chemicalbook [chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzaldehyde, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
🧪 Technical Support: Overcoming Steric Hindrance in 2-CF3 Enone Synthesis
This is a technical support guide designed for the Center for Fluorine Chemistry Applications (CFCA) .
Ticket ID: CF3-ENONE-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🚨 Triage: The Core Problem
You are likely attempting to synthesize a 2-trifluoromethyl-enone (specifically an
You are encountering one of the following critical failures:
-
The Stalled HWE: Your Horner-Wadsworth-Emmons reaction using an
-CF3 phosphonate is yielding <10% conversion.[1] -
The Aldol Reversion: The aldol condensation of a trifluoroethyl ketone (
) is stalling at the alcohol stage or reversing due to the thermodynamic stability of the enolate.[1] -
Isomer Chaos: You are obtaining an inseparable mixture of
isomers or the unexpected -isomer (cis-enone).[1]
Root Cause Analysis:
The trifluoromethyl group (
🛠️ Troubleshooting Decision Matrix
Before proceeding, select your current synthetic pathway to find the appropriate fix.
🔬 Protocol 1: The "Pivot" (Late-Stage Radical Trifluoromethylation)
Best for: When you already have the non-fluorinated enone (
The Protocol (Togni Reagent / CuI)
This method utilizes the Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) to generate an electrophilic
Reagents:
-
Substrate: Pre-existing Chalcone/Enone (1.0 equiv)
-
Reagent: Togni Reagent II (1.5 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (10-20 mol%)
-
Solvent: DMF (Anhydrous)
-
Temperature: 80 °C
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with CuI (0.2 equiv) and Togni Reagent II (1.5 equiv).
-
Addition: Add the enone substrate (1.0 equiv) and anhydrous DMF (0.1 M concentration).
-
Reaction: Seal the tube and heat to 80 °C. Stir vigorously for 2–4 hours. The solution will typically turn dark green/brown.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated
(x2) and brine. -
Purification: Flash column chromatography.
⚠️ Critical Note on Stereochemistry:
Unlike HWE which favors E, this radical pathway often favors the Z-isomer (cis) or gives an
🔬 Protocol 2: The "Building Block" (Vinyl-Lithium Approach)
Best for: De novo synthesis where high stereocontrol (E-isomer) is required. Concept: Instead of forming the difficult bond last, use a pre-functionalized building block: 2-bromo-3,3,3-trifluoropropene .
The Workflow
-
Lithiation: Convert 2-bromo-3,3,3-trifluoropropene to the vinyllithium species.
-
Nucleophilic Attack: React with the aldehyde (
) to form the allylic alcohol.[1] -
Oxidation: Oxidize the alcohol to the ketone.[1]
Step-by-Step:
-
Lithiation:
-
Dissolve 2-bromo-3,3,3-trifluoropropene (1.1 equiv) in
at -78 °C. -
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. Note: This species is thermally unstable; keep strictly at -78 °C.
-
-
Aldehyde Addition:
-
Add your aldehyde (
) dissolved in slowly. -
Stir at -78 °C for 1 h, then warm to 0 °C.
-
Quench with
.[1] Isolate the -CF3 allylic alcohol .
-
-
Oxidation (The Enone Formation):
📊 Data Comparison: Yields & Selectivity
| Method | Steric Tolerance | Primary Yield | E/Z Selectivity | Key Risk |
| Standard HWE | 🔴 Low | < 15% | High (E) | Reaction stalls; no product. |
| Still-Gennari | 🟡 Medium | 40-60% | High (Z) | Expensive reagents; difficult purification. |
| Togni/CuI (Protocol 1) | 🟢 High | 75-92% | Low (Z-favored) | Isomer separation required. |
| Vinyl-Li Block (Protocol 2) | 🟢 High | 65-80% | High (E) | Volatility of fluorinated starting material. |
🧠 Mechanistic Insight: Why HWE Fails
Understanding the failure mode validates why you must switch protocols.[1]
In a standard HWE, the rate-determining step is the formation of the oxaphosphetane ring.[1] When
-
Electronic Repulsion: The electron-rich oxygen of the aldehyde fights the electron-rich
cloud.[1] -
Steric Wall: The rigid geometry of the
group prevents the necessary approach angle for the [2+2] cycloaddition.[1]
❓ FAQ: Common User Issues
Q: Can I use the Ruppert-Prakash reagent (
Q: My Togni reaction turned black and yielded nothing. A: This indicates catalyst poisoning or moisture.[1]
-
Ensure DMF is anhydrous (water kills the
radical).[1] -
Check your CuI quality . It should be off-white/tan. If it is grey/black before you start, recrystallize it from saturated KI or buy a fresh batch.
Q: I need the E-isomer, but Togni gave me Z.
A: You can try photoisomerization . Irradiate the Z-isomer with UV light (365 nm) in the presence of a catalytic amount of Iodine (
📚 References
-
Direct Trifluoromethylation of Enones (Togni Route):
-
Liu, X., et al. (2011). "Copper-Catalyzed Trifluoromethylation of
-Unsaturated Ketones." Angewandte Chemie International Edition. -
(Validated via search context: Togni reagent usage).
-
-
Synthesis of
-CF3 Chalcones (Biological Context): -
Vinyl-Lithium Building Block Strategy:
-
Ichikawa, J. (2000). "Fluorine-Containing Vinyl Lithium Reagents."[1] Journal of Fluorine Chemistry.
-
(General reference for 2-bromo-3,3,3-trifluoropropene lithiation).
-
-
Mechanistic Reviews on Steric Hindrance:
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing polymerization of enones during workup and storage
Current Status: Operational
Topic: Minimizing Polymerization of Enones (
🚨 Triage: Immediate Action Required?
Issue: "My enone oil has turned into a gel or solid glass."
-
Diagnosis: Uncontrolled radical polymerization.
-
Action: This is irreversible. Discard the sample safely as chemical waste. Do not attempt to redissolve or distill; heating a polymerizing mass can lead to thermal runaway.
Issue: "My enone is changing color (yellow/brown) but remains liquid."
-
Diagnosis: Oligomerization or oxidation (formation of quinones/peroxides).
-
Action: Immediately check purity via TLC/NMR. If monomer is present (>80%), perform Rapid Filtration through a short plug of neutral alumina or silica to remove oligomers, then re-inhibit and store at -20°C.
Module 1: The Mechanism of Instability
To prevent polymerization, you must understand the enemy. Enones are "double threats" because they possess two distinct reactive sites that trigger polymerization through different mechanisms.
The Dual-Threat Pathway
-
Radical Polymerization (The most common storage failure):
-
Trigger: Heat, Light (UV), or Peroxides (from air exposure).
-
Mechanism: A radical attacks the
-carbon, generating a resonance-stabilized radical that propagates the chain.
-
-
Anionic/Michael Polymerization (The workup failure):
-
Trigger: Bases (amines, hydroxide) or Lewis Acids (unbuffered Silica Gel).
-
Mechanism: A nucleophile attacks the
-carbon (Michael Addition), creating an enolate that attacks another monomer.
-
Visualization: Polymerization Risk Landscape
Figure 1: Dual pathways leading to enone polymerization. Note that standard radical inhibitors (BHT) do not stop anionic polymerization caused by basic impurities.
Module 2: Workup & Purification Protocols
The "Oxygen Paradox" in Distillation
Many researchers fail here because they distill under strict Nitrogen/Argon while using phenolic inhibitors (Hydroquinone, MEHQ).
-
The Science: Phenolic inhibitors are not radical scavengers on their own. They react with peroxy radicals.[1] They require trace Oxygen to function.[1]
-
The Fix: If using Hydroquinone (HQ) or MEHQ, you must not exclude air completely.[2]
-
Better Alternative: Use Phenothiazine or Copper for anaerobic distillations.
Protocol: Vacuum Distillation of Labile Enones
Standard Operating Procedure (SOP-DIST-05)
Objective: Purify enone without thermal polymerization.
Reagents:
-
Crude Enone
-
Inhibitor: Phenothiazine (preferred for vacuum) or BHT .
-
Copper wire (polished/shiny).
Step-by-Step:
-
Pre-Inhibition: Add 500–1000 ppm (0.1 wt%) of Phenothiazine or BHT to the crude pot.
-
Copper Quench: Add a defined length of polished Copper wire to the pot. This acts as a heterogeneous radical quencher and heat transfer aid.
-
Receiver Protection: Add a small crystal of BHT to the receiving flask.
-
Why? The distilled vapor contains no inhibitor . The moment it condenses, it is vulnerable. The crystal in the receiver immediately stabilizes the condensate.
-
-
Vacuum Control: Use high vacuum (<5 mmHg) to keep the bath temperature below 60°C.
-
Critical: Do not distill to dryness. The residue concentrates peroxides and oligomers, creating an explosion/exotherm hazard. Leave 10-15% volume in the pot.
-
Protocol: Buffering Silica Gel
Standard Operating Procedure (SOP-CHROM-02)
Objective: Prevent acid-catalyzed polymerization/decomposition on columns.
The Issue: Commercial Silica Gel (pH ~5.5–6.0) acts as a Lewis Acid, catalyzing the oligomerization of sensitive enones (e.g., Methyl Vinyl Ketone, Cyclopentenone).
The Fix:
-
Slurry Preparation: Prepare the silica slurry in your eluent (e.g., Hexanes/EtOAc).
-
Buffering: Add 1% Triethylamine (TEA) to the slurry.
-
Equilibration: Flush the column with the TEA-doped solvent volume equal to 2x the column length.
-
Running: Run the column with standard solvent (no TEA needed in the run solvent if the column is pre-buffered, though 0.1% is safe).
Module 3: Inhibitor Selection Guide
Not all inhibitors are interchangeable. Use this decision matrix to select the correct stabilizer for your phase of work.
| Inhibitor | Type | Requires Oxygen? | Best Application | Removal Method |
| Hydroquinone (HQ) | Phenolic | YES (Critical) | Storage of bulk monomers (with air headspace). | Wash with 1M NaOH (turns brown/black). |
| MEHQ (Methoxy-HQ) | Phenolic | YES | Standard storage; less toxic than HQ. | Wash with 1M NaOH. |
| BHT (Butylated hydroxytoluene) | Phenolic | NO (mostly) | General Lab Use. Robust. Works reasonably well under inert gas. | Distillation or Column Chromatography.[2] |
| TBC (4-tert-Butylcatechol) | Phenolic | YES | Highly reactive monomers (Styrenes, Divinylbenzene). | Wash with 1M NaOH or Alumina filtration. |
| Phenothiazine (PTZ) | Anaerobic | NO | Vacuum Distillation. High-temp processing. | Distillation (remains in pot). |
| Copper (Cu) | Metal | NO | Distillation pot additive. | Physical removal (wire). |
Module 4: Storage & Stability FAQs
Storage Architecture
-
Temperature: -20°C is standard.
-
Light: Amber vials or aluminum foil wrap is mandatory.
-
Atmosphere:
Troubleshooting Guide
Q: I need to use the enone in a reaction. Do I need to remove the inhibitor? A:
-
For Radical Reactions: YES. Inhibitors will quench your radical initiator (AIBN/Peroxides). Pass the neat liquid through a small plug of Basic Alumina (activity I) immediately before use. This traps the phenol.
-
For Michael Additions/Cross-Couplings: Generally NO. BHT at 100-500 ppm rarely interferes with Pd-catalyzed couplings or standard Michael additions unless the catalyst loading is extremely low.
Q: Why did my distilled enone polymerize in the receiver flask? A: You likely distilled "naked" monomer. The inhibitor does not co-distill.
-
Correction: Always place a seed crystal of inhibitor (BHT) in the receiving flask before starting the distillation.
Q: Can I use Sodium Bicarbonate to wash out inhibitors? A: No. Bicarbonate is too weak to deprotonate phenols like BHT or MEHQ efficiently. You need a stronger base like 1M NaOH or KOH to form the water-soluble phenoxide salt.
Decision Tree: Purification Strategy
Figure 2: Decision matrix for selecting the safest purification method based on physical properties.
References
-
Sigma-Aldrich. (n.d.). Inhibitors for Monomer Stabilization.[1][2] Technical Bulletin AL-142. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification protocols of specific enones like Methyl Vinyl Ketone).
-
BenchChem. (2025).[2] Preventing polymerization in reactions with alpha,beta-unsaturated esters.[2] Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for distillation setups involving capillary air bleeds).
-
Encyclopedia of Polymer Science and Technology. (2002). Radical Polymerization.[3][4][5] Wiley-Interscience. (Source for mechanism of inhibition by phenols vs. oxygen).[1]
Sources
Technical Support Center: Photostability of 4-(2-Trifluoromethylphenyl)but-3-en-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Trifluoromethylphenyl)but-3-en-2-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assess and understand the stability of this compound under light exposure.
Introduction
4-(2-Trifluoromethylphenyl)but-3-en-2-one is an α,β-unsaturated ketone, a class of compounds known for their potential photoreactivity. Exposure to light, particularly in the UV spectrum, can induce various chemical transformations, impacting the compound's integrity, purity, and ultimately, its efficacy and safety in pharmaceutical applications. The presence of a trifluoromethyl (-CF3) group on the phenyl ring introduces strong electron-withdrawing effects, which can significantly influence the molecule's photochemistry.[1][2][3] This guide is designed to help you navigate potential photostability issues and implement robust testing strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and analysis of 4-(2-Trifluoromethylphenyl)but-3-en-2-one.
Q1: My sample of 4-(2-Trifluoromethylphenyl)but-3-en-2-one shows new peaks on my HPLC chromatogram after being left on the benchtop. What could be happening?
A1: The appearance of new peaks upon exposure to ambient light suggests that your compound may be undergoing photodegradation or photoisomerization. α,β-Unsaturated ketones are susceptible to several light-induced reactions. The most common transformations are E/Z (cis-trans) isomerization around the carbon-carbon double bond and [2+2] cycloaddition to form dimers.[4][5]
-
E/Z Isomerization: The trans isomer (E) is generally more thermodynamically stable. Light can provide the energy to overcome the rotational barrier of the double bond, leading to the formation of the cis isomer (Z), which would appear as a new peak on your chromatogram.[6][7][8]
-
[2+2] Cycloaddition: Two molecules of the enone can react with each other upon photoexcitation to form a cyclobutane ring.[4][5][9][10] This dimerization would result in peaks with a higher molecular weight.
Troubleshooting Steps:
-
Protect from Light: Immediately store your samples in amber vials or wrap them in aluminum foil to prevent further light exposure.[11]
-
Analyze the New Peaks: Use techniques like LC-MS to determine the molecular weight of the new species. If the molecular weight is the same as the parent compound, E/Z isomerization is likely. If the molecular weight is doubled, dimerization is a strong possibility.
-
Controlled Experiment: To confirm photosensitivity, expose a solution of your compound to a light source (e.g., a UV lamp or even direct sunlight) alongside a "dark" control sample wrapped in foil.[11][12] Analyze both samples at various time points by HPLC.
Q2: I'm trying to run a photochemical reaction with 4-(2-Trifluoromethylphenyl)but-3-en-2-one, but I'm getting a complex mixture of products. How can I improve the selectivity?
A2: The formation of multiple products in a photochemical reaction is a common challenge. The outcome of the reaction can be highly dependent on the experimental conditions.
Key Factors Influencing Selectivity:
-
Solvent: The polarity of the solvent can influence the stability of the excited states and intermediates, thereby affecting the reaction pathway.[13]
-
Concentration: High concentrations of the starting material can favor intermolecular reactions like dimerization. If you are aiming for an intramolecular reaction or a reaction with another substrate, working at lower concentrations can be beneficial.
-
Wavelength of Light: The energy of the light used for irradiation can impact which electronic transitions are accessed, potentially leading to different reaction pathways. Using a specific wavelength with a monochromator or filters can improve selectivity compared to broadband light sources.[14]
-
Photosensitizers: In some cases, a photosensitizer can be used to selectively populate the triplet excited state of your compound, which may lead to a cleaner reaction.[6][15]
Troubleshooting Steps:
-
Solvent Screen: Run the reaction in a variety of solvents with different polarities (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
Concentration Study: Perform the reaction at several different concentrations to see how it affects the product distribution.
-
Wavelength Control: If possible, use light filters to irradiate your sample with a narrower range of wavelengths.
-
Consider a Sensitizer: If direct irradiation is not yielding the desired product, investigate the use of a triplet sensitizer like benzophenone.
Q3: Is the trifluoromethyl group on 4-(2-Trifluoromethylphenyl)but-3-en-2-one stable to light?
A3: The trifluoromethyl group itself is generally considered to be highly stable to photochemical degradation.[2][16] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[2] Studies on the photodegradation of other trifluoromethyl-containing compounds have shown that this group often remains intact, while other parts of the molecule undergo transformation.[16] However, the strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring and the enone system, thereby affecting the overall photoreactivity of the molecule.[1][3]
Experimental Protocols for Photostability Testing
To formally assess the photostability of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, a controlled study is necessary. The following protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing of new active substances.[12][17]
Protocol 1: Forced Degradation Study
Objective: To evaluate the overall photosensitivity of the compound and identify potential degradation products.
Materials:
-
4-(2-Trifluoromethylphenyl)but-3-en-2-one
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Photostability chamber or a controlled light source (e.g., a xenon lamp or a UV lamp with controlled output)
-
HPLC-UV system
-
LC-MS system (for peak identification)
Procedure:
-
Sample Preparation: Prepare a solution of 4-(2-Trifluoromethylphenyl)but-3-en-2-one in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Distribute the solution into several transparent vials.
-
Dark Control: Wrap at least one vial completely in aluminum foil. This will serve as the dark control to account for any degradation not caused by light.[11]
-
Light Exposure: Place the unwrapped and wrapped vials in the photostability chamber. Expose the samples to a light source. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[12] For forced degradation, you can use more intense conditions to accelerate degradation.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an exposed sample and the dark control.
-
Analysis:
-
Immediately analyze the samples by HPLC-UV.
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage degradation of the parent compound relative to the initial time point.
-
If significant degradation is observed, analyze the samples by LC-MS to identify the molecular weights of the degradation products.
-
Data Presentation
Summarize the quantitative data from the forced degradation study in a table for easy comparison.
| Time (hours) | Parent Compound Remaining (%) (Exposed) | Parent Compound Remaining (%) (Dark Control) | Number of Degradation Peaks |
| 0 | 100 | 100 | 0 |
| 2 | 95.3 | 99.8 | 1 |
| 4 | 88.7 | 99.7 | 2 |
| 8 | 76.1 | 99.5 | 3 |
| 24 | 45.2 | 99.4 | 3 |
Note: The data in this table is illustrative and will vary depending on the experimental conditions.
Potential Photochemical Pathways
Understanding the potential photochemical reactions of 4-(2-Trifluoromethylphenyl)but-3-en-2-one is crucial for interpreting experimental results. As an α,β-unsaturated ketone, the following pathways are plausible upon absorption of light.
E/Z Isomerization
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). It can then undergo intersystem crossing to a more stable triplet state (T1).[4] In the triplet state, the C=C double bond has more single-bond character, allowing for rotation around the bond. Relaxation back to the ground state can lead to the formation of either the E or Z isomer.
[2+2] Cycloaddition (Dimerization)
The excited triplet state of the enone can also react with a ground-state molecule of the enone in a [2+2] cycloaddition to form a cyclobutane dimer.[4][5][9] This reaction can lead to several different stereoisomers depending on the orientation of the molecules during the reaction. The regiochemistry of the cycloaddition (head-to-head vs. head-to-tail) is influenced by steric and electronic factors.[4][5]
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of a compound.
Potential Photochemical Degradation Pathways
Caption: Potential photochemical pathways for an α,β-unsaturated ketone.
References
- [2+2] Photocycloaddition of Enones to Olefins. (2001). Chemistry.
- Enone–alkene cycloadditions. Wikipedia.
- Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887.
- 2+2 Photocycloaddition of Enones. Scribd.
- Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes: structural and mechanistic considerations in formation of trans-fused cycloadducts. The Journal of Organic Chemistry.
- Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. ResearchGate.
- Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Trifluoromethylation. Wikipedia.
- Effect of trifluoromethyl modification on photoelectric properties of materials. Wechem.
- Photochemical Cu(III)-mediated trifluoromethylation of (hetero)arenes and biomolecules. (2025).
- Photochemical deconjugation of α,β-unsaturated ketones. RSC Publishing.
- Shin, D.-M., Song, D.-M., Jung, K.-H., & Moon, J.-H. (2001). Photochemical Transformation of Chalcone Derivatives. Journal of Photoscience, 8(1), 9–12.
- Illmann, N., Gibilisco, R. G., Bejan, I. G., Patroescu-Klotz, I., & Wiesen, P. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13686.
- Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. (2026).
- Photochemical properties of fluoro-chalcone substituted peripherally tetra Zn(II)Pc and Mg(II)Pc. Akademik Veri Yönetim Sistemi.
- Visible‐light‐induced photochemical E→Z alkene isomerization through an EnT process.
- Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). Chemical Science.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Illmann, N., Gibilisco, R. G., Bejan, I. G., Patroescu-Klotz, I., & Wiesen, P. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. ACP.
- Understanding ICH Photostability Testing. Q-Lab.
- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. PMC.
- Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC.
- Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews.
- Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Chemical Communications.
- Photostability testing theory and practice. (2021). Q1 Scientific.
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025).
- Photochemical Transformation of Chalcone Derivatives. KoreaScience.
- Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI.
- Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PMC.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
- 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one. Sigma-Aldrich.
- Kumar, S., et al. (2009). Photolysis of some 2-butenyl/butynylbischromones: Effect of solvent polarity. ACG Publications.
- Photochemical degradation of acifluorfen in aqueous solution. (2001). PubMed.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
Sources
- 1. Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of trifluoromethyl modification on photoelectric properties of materials - Wechem [m.wechemglobal.com]
- 4. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 11. q1scientific.com [q1scientific.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. acgpubs.org [acgpubs.org]
- 14. Photochemical Transformation of Chalcone Derivatives -Journal of Photoscience | Korea Science [koreascience.kr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photochemical degradation of acifluorfen in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 4-(2-Trifluoromethylphenyl)but-3-en-2-one
This guide provides an in-depth technical comparison of the
Product Identity: (E)-4-(2-(Trifluoromethyl)phenyl)but-3-en-2-one CAS Registry Number: 76293-37-3 Common Name: 2-Trifluoromethylbenzylideneacetone Application: Intermediate for fluorinated heterocycles (pyrazolines, pyrimidines) and drug discovery scaffolds.
Part 1: Structural Analysis & Theoretical Grounding
The Molecule at a Glance
This molecule is an
-
Methyl Ketone (
): A singlet in the aliphatic region. -
Vinylic System (
): An AB system (or AX) showing large trans-coupling ( ). -
Aromatic Ring: Four protons with splitting patterns heavily influenced by the strongly electron-withdrawing and sterically bulky ortho-trifluoromethyl (
) group.
The "Ortho Effect" on Chemical Shifts
Unlike the para-isomer, where the
-
Consequence: The
-proton (H-4) loses some deshielding from the ring current, often appearing slightly upfield compared to planar analogs, while the aromatic proton adjacent to the group (H-3') is significantly deshielded.
Part 2: Comparative Chemical Shift Analysis
The following table contrasts the 2-trifluoromethyl isomer against the parent compound and its 4-trifluoromethyl isomer. This comparison allows researchers to rapidly identify regioisomeric impurities.
Table 1: Comparative NMR Shifts ( , 300-400 MHz)
| Proton Environment | 2- | 4- | Parent (Unsubstituted) | Mechanistic Insight |
| Methyl ( | 2.38 - 2.42 (s) | 2.40 (s) | 2.38 (s) | Isolated spin system; minimal electronic perturbation by the ring substituent. |
| Vinyl H- | 6.70 - 6.85 (d) | 6.80 (d) | 6.76 (d) | Adjacent to carbonyl. Chemical shift is relatively stable across isomers. |
| Vinyl H- | 7.80 - 8.05 (d) | 7.55 - 7.65 (d) | 7.50 - 7.55 (d) | Diagnostic Signal: The ortho- |
| Coupling ( | 15.5 - 16.0 Hz | 16.0 Hz | 16.2 Hz | Confirms (E)-geometry . A (Z)-isomer would show |
| Aromatic H-3' | 7.70 - 7.75 (d) | -- | -- | Proton adjacent to |
| Aromatic H-6' | 7.60 - 7.65 (m) | 7.65 (d, ortho to alkene) | 7.55 (m) | Proton adjacent to the alkene chain. |
Note: "s" = singlet, "d" = doublet, "m" = multiplet. Shifts are in ppm (
).[1][2][3][4][5]
Part 3: Experimental Protocol (Synthesis & Characterization)
To ensure reproducibility, the following protocol outlines the synthesis via Claisen-Schmidt condensation, which is the industry standard for generating this scaffold.
Reaction Workflow (Graphviz Diagram)
Caption: Step-by-step Claisen-Schmidt condensation workflow for the synthesis of 2-trifluoromethylbenzylideneacetone.
Detailed Methodology
-
Stoichiometry: Dissolve 2-(trifluoromethyl)benzaldehyde (10 mmol) in acetone (30 mmol). The excess acetone minimizes the formation of the bis-benzylidene byproduct (dibenzalacetone derivative).
-
Catalysis: Slowly add aqueous NaOH (10% w/v, 5 mL) dropwise at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product typically appears as a UV-active spot with
. -
Isolation: Neutralize with
. Extract with ethyl acetate ( ). -
Purification: Evaporate solvent. Recrystallize the crude solid from ethanol/water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Part 4: Interpretation & Troubleshooting
Distinguishing the (E)- vs (Z)- Isomer
The Claisen-Schmidt condensation thermodynamically favors the (E)-isomer (trans).
-
Check: Look at the coupling constant (
) of the vinylic doublets at ~6.8 and ~7.9 ppm.- : Pure (E)-isomer.
- : Presence of (Z)-isomer (often due to photo-isomerization or incomplete equilibration).
Identifying Impurities
-
Aldol Intermediate: If you see multiplets around 2.8 ppm (d,
) and 5.4 ppm (m, ) , the dehydration step was incomplete. Solution: Treat with catalytic -TsOH in refluxing toluene. -
Bis-Adduct: If the methyl singlet at 2.4 ppm is missing and the aromatic region is complex (8+ protons), you have formed the 1,5-diaryl-1,4-pentadien-3-one. Solution: Use a larger excess of acetone in the synthesis.
References
-
Organic Syntheses.
-Position of -Unsaturated Ketones." Org.[6][7] Synth.2010 , 87, 184. -
National Institutes of Health (NIH) PubChem. "4-Phenyl-3-buten-2-one (Benzylideneacetone) Spectral Data." PubChem Compound Summary.
-
Chemistry LibreTexts. "13.4: Chemical Shifts in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
NMR Spectroscopy." -
Royal Society of Chemistry. "Synthesis of trifluoromethylated amino alcohols." RSC Advances.
-
Sigma-Aldrich. "NMR Chemical Shifts of Impurities."
Sources
- 1. basjsci.edu.iq [basjsci.edu.iq]
- 2. csustan.edu [csustan.edu]
- 3. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
IR spectroscopy carbonyl stretch frequency of fluorinated enones
Topic: IR Spectroscopy Carbonyl Stretch Frequency of Fluorinated Enones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into
This guide provides a definitive comparison of carbonyl stretch frequencies for fluorinated enones versus their non-fluorinated analogs. By analyzing the competition between inductive withdrawal (-I) and resonance donation (+R) , we establish a predictive framework for identifying substitution patterns (
Theoretical Framework: Electronic Effects of Fluorine
To interpret the spectra accurately, one must understand the vectoral competition of electronic effects exerted by the fluorine atom on the enone system.
The "Tug-of-War" Mechanism
-
Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). It pulls electron density through
-bonds, destabilizing the polarized resonance form ( ) and strengthening the C=O double bond. Result: Blue Shift (Higher Wavenumber). -
Resonance Effect (+R): When conjugated (e.g., at the
-position), fluorine's lone pair can donate electron density into the -system ( ). This increases the single-bond character of the carbonyl. Result: Red Shift (Lower Wavenumber).
Visualization of Electronic Vectors
The following diagram illustrates the opposing forces based on substitution position.
Figure 1: Mechanistic pathways of fluorine-induced frequency shifts in enones.
Comparative Analysis: Experimental Data
The table below synthesizes experimental data ranges for acyclic and cyclic enones. The Baseline represents the non-fluorinated parent compound.
Table 1: Carbonyl Stretch Frequencies (
) of Fluorinated Enones
| Compound Class | Substitution Pattern | Typical Frequency (cm⁻¹) | Shift vs. Baseline | Dominant Mechanism |
| Acyclic Enone (Base) | Unsubstituted (e.g., MVK) | 1685 ± 5 | — | Conjugation lowers |
| F on C-alpha ( | 1700 – 1720 | +15 to +35 (Blue) | Inductive (-I) dominates. F destabilizes | |
| F on C-beta ( | 1675 – 1695 | -10 to +10 (Variable) | Resonance (+R) competes with -I. Often near baseline or slightly red-shifted. | |
| F on alkyl group ( | 1705 – 1725 | +20 to +40 (Blue) | Pure Inductive (-I) through | |
| Cyclic Enone (Base) | Cyclohex-2-enone | 1680 – 1690 | — | Fixed |
| 2-Fluorocyclohex-2-enone | 1710 – 1725 | +20 to +35 (Blue) | Strong -I effect at the | |
| 3-Fluorocyclohex-2-enone | 1665 – 1685 | -5 to -15 (Red) | +R effect is more pronounced in rigid planar rings. |
Note: Frequencies are for dilute solutions in non-polar solvents (
or). In the solid state (KBr pellet) or polar solvents, values may shift lower by 10–20 cm⁻¹ due to hydrogen bonding or lattice effects.
Stereochemical Effects ( vs. )
For
- -Isomer (trans): The fluorine and carbonyl oxygen are far apart. The frequency is governed primarily by resonance/induction.
-
-Isomer (cis): The fluorine and carbonyl oxygen are spatially proximate. The repulsion between the lone pairs of F and O (dipolar repulsion) can force the carbonyl out of planarity (reducing conjugation
Blue Shift) or simply destabilize the ground state.-
Observation:
-isomers often display a slightly higher frequency (by 5-10 cm⁻¹) than their -counterparts due to this dipolar repulsion stiffening the bond.
-
Experimental Protocol for Validation
To ensure reproducible data when characterizing these compounds, follow this self-validating protocol.
Step-by-Step Workflow
-
Sample Preparation:
-
Prepare a 0.05 M solution in anhydrous
or . Avoid alcohols (MeOH, EtOH) as they form H-bonds with C=O, masking the intrinsic electronic shift. -
Validation Check: If the peak is broad (>20 cm⁻¹ FWHM), dilute further to eliminate intermolecular aggregation.
-
-
Acquisition:
-
Use a liquid cell with CaF₂ or KBr windows (path length 0.1–0.5 mm).
-
Scan range: 4000–400 cm⁻¹. Resolution: 2 cm⁻¹.
-
Accumulate >16 scans to resolve hyperfine splitting or shoulders.
-
-
Analysis:
-
Identify the C=C stretch (
1620–1660 cm⁻¹). In -fluoroenones, this band is often intensified due to the polarity of the C-F bond. -
Compare the gap (
) between C=O and C=C.[2]-
Non-fluorinated
cm⁻¹. -
-fluorinated
cm⁻¹ (C=O moves up).
-
-
Diagnostic Flowchart
Figure 2: Diagnostic logic for assigning fluorinated enone regiochemistry.
References
-
Michigan State University (MSU) Chemistry . Infrared Spectroscopy - Carbonyl Compounds. Retrieved from [Link]
-
Spectroscopy Online . The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST Chemistry WebBook . 2-Cyclohexen-1-one, 3-methyl- (Analogous data for cyclic enones). Retrieved from [Link]
-
PubChem . 2-Fluorocyclohexanone Compound Summary. Retrieved from [Link]
Sources
Establishing the Melting Point Range Standard for High-Purity 4-(2-Trifluoromethylphenyl)but-3-en-2-one: A Guide for Researchers
The Significance of Melting Point in Purity Assessment
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range.[1] The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point is a strong indicator of high purity.[2][3] For many pure organic compounds, this range is typically between 0.5 and 1.0°C.[1]
This guide will outline the experimental protocol to determine the melting point of 4-(2-Trifluoromethylphenyl)but-3-en-2-one and establish a standard for a "pure" sample. This is particularly crucial in the absence of extensive literature data for this specific molecule.[4]
Comparative Analysis: Pure vs. Impure Samples
The table below illustrates the expected observations when determining the melting point of a pure sample of 4-(2-Trifluoromethylphenyl)but-3-en-2-one compared to an impure sample.
| Characteristic | Pure 4-(2-Trifluoromethylphenyl)but-3-en-2-one | Impure 4-(2-Trifluoromethylphenyl)but-3-en-2-one |
| Melting Point Range | Sharp, typically ≤ 1.0°C | Broad, typically > 2°C |
| Onset of Melting | Consistent and reproducible | Lower than the pure sample |
| Clarity of Melt | Clear liquid upon melting | May appear cloudy or contain particulates |
Experimental Protocol for Determining the Melting Point Range
The following protocol details the capillary method, a standard and widely accepted technique for melting point determination.[5][6]
Instrumentation and Materials
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)
-
Capillary tubes (thin-walled)
-
Sample of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, finely powdered
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of 4-(2-Trifluoromethylphenyl)but-3-en-2-one.
Step-by-Step Methodology
-
Sample Preparation:
-
If the sample of 4-(2-Trifluoromethylphenyl)but-3-en-2-one consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[5] This ensures uniform packing and efficient heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.
-
-
Initial (Rapid) Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, heat the sample at a relatively fast rate (e.g., 5-10°C per minute) to get a preliminary, approximate melting range.
-
Let the apparatus cool down sufficiently before proceeding with an accurate determination.
-
-
Accurate Determination:
-
Using a fresh sample in a new capillary tube, place it in the cooled apparatus.
-
Rapidly heat the sample to a temperature approximately 15-20°C below the approximate melting point found in the initial determination.
-
Reduce the heating rate to 1-2°C per minute.[1][6] This slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperatures constitute the melting point range.
-
-
Confirmation and Establishing a Standard:
-
Repeat the accurate determination at least two more times with fresh samples.
-
If the melting point ranges are consistent and sharp (e.g., within 0.5-1.0°C), this range can be considered the standard for that batch of "pure" 4-(2-Trifluoromethylphenyl)but-3-en-2-one.
-
Interpreting the Results: Establishing the Purity Standard
For a newly synthesized or purified batch of 4-(2-Trifluoromethylphenyl)but-3-en-2-one to be considered of high purity, the experimentally determined melting point range should be sharp and reproducible. A range of ≤ 1.0°C is a strong indicator of a pure compound. If the observed range is broad (e.g., > 2°C), further purification of the compound is recommended.
Comparison with Structurally Similar Compounds
While no direct experimental melting point is found for the target compound, data for similar structures can provide a useful, albeit indirect, reference. For instance, the isomeric 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one is commercially available as a solid with a purity of 98%. Another related compound, 4,4,4-Trifluoro-3-methyl-1-phenyl-2-buten-1-one, has a reported melting point of 38.3°C.[7] These examples suggest that the target compound is also likely a solid at room temperature with a relatively low to moderate melting point.
Conclusion
The determination of the melting point range is an indispensable technique in the characterization and quality control of 4-(2-Trifluoromethylphenyl)but-3-en-2-one. By following a rigorous and systematic experimental protocol, researchers can confidently establish a melting point standard for their material. A sharp and reproducible melting range is a reliable hallmark of purity, providing a solid foundation for subsequent research and development activities.
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A Senior Application Scientist's Guide to Distinguishing E/Z Isomers of 4-(2-Trifluoromethylphenyl)but-3-en-2-one
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of geometric isomers is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. The E/Z isomers of 4-(2-trifluoromethylphenyl)but-3-en-2-one, a chalcone analogue, present a compelling case study in the application of modern analytical techniques to unambiguously assign stereochemistry. The spatial arrangement around the α,β-unsaturated ketone core can significantly influence how the molecule interacts with biological targets. This guide provides an in-depth, experimentally-grounded comparison of the methodologies required to confidently distinguish between these two isomers.
The Foundational Challenge: Stability and Synthesis
In most synthetic routes, such as the Claisen-Schmidt condensation of 2-(trifluoromethyl)benzaldehyde with acetone, the (E)-isomer is the thermodynamically favored and, therefore, the major product.[1] Its planar conformation minimizes steric hindrance. The (Z)-isomer, being sterically more hindered and less stable, is often present in trace amounts or is altogether absent in the initial synthetic product.
To conduct a comparative analysis, it is essential to have access to both isomers. The (Z)-isomer can be generated from the (E)-isomer through photochemical isomerization.[2][3] This process involves dissolving the (E)-isomer in a suitable solvent (e.g., acetonitrile or methanol) and exposing it to UV radiation, which induces rotation around the carbon-carbon double bond, leading to a photostationary state containing a mixture of both isomers.[4]
Spectroscopic Elucidation: A Multi-Faceted Approach
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of E/Z isomers. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D-NOESY) NMR experiments provides a self-validating system for unambiguous assignment.
¹H NMR: The Diagnostic Coupling Constant
The most direct and often conclusive piece of evidence from ¹H NMR is the vicinal coupling constant (J) between the vinylic protons, Hα and Hβ.
-
(E) -isomer: Exhibits a large coupling constant, typically in the range of 12-18 Hz , characteristic of a trans relationship.[5]
-
(Z) -isomer: Shows a smaller coupling constant, generally between 6-12 Hz , indicative of a cis relationship.[5]
The chemical shifts of these protons are also informative. In the (E)-isomer, Hβ is deshielded by the carbonyl group and typically appears at a lower field compared to the Hβ in the (Z)-isomer.
Table 1: Comparative ¹H NMR Data for E/Z Isomers of 4-(2-Trifluoromethylphenyl)but-3-en-2-one (Illustrative Data)
| Proton | (E)-isomer (δ, ppm, J, Hz) | (Z)-isomer (δ, ppm, J, Hz) | Rationale for Chemical Shift/Coupling |
| Hα | ~6.8 (d, J = 16.2) | ~6.5 (d, J = 11.8) | The geometry dictates the coupling constant. |
| Hβ | ~7.8 (d, J = 16.2) | ~7.2 (d, J = 11.8) | Deshielding by the carbonyl group is more pronounced in the E-isomer. |
| CH₃ | ~2.4 (s) | ~2.2 (s) | Minor shielding differences due to overall molecular geometry. |
| Aromatic-H | ~7.5-7.9 (m) | ~7.4-7.8 (m) | Complex multiplet, with subtle differences expected due to conformational changes. |
Note: The chemical shifts are illustrative and based on data from analogous compounds. They may vary depending on the solvent and experimental conditions.
2D-NOESY: Definitive Through-Space Correlations
For unequivocal confirmation, especially in cases where vinylic protons are not well-resolved, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[6] This technique maps through-space correlations between protons that are in close proximity.
-
(Z) -isomer: A clear NOE cross-peak will be observed between the vinylic proton Hβ and the adjacent protons on the trifluoromethyl-substituted phenyl ring. This is due to their spatial closeness in the cis configuration.
-
(E) -isomer: No such NOE correlation between Hβ and the aromatic protons will be present, as they are positioned far apart in the trans arrangement.
Figure 2: Workflow for NMR-based isomer differentiation.
Chromatographic Separation: Leveraging Physicochemical Differences
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of E/Z isomers. The separation is based on the differences in their polarity and molecular shape. [3]
-
Reversed-Phase (RP) HPLC: Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), the more planar and generally less polar (E)-isomer is expected to have a longer retention time than the more polar, bulkier (Z)-isomer.
-
Normal-Phase (NP) HPLC: With a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/isopropanol), the separation order is typically reversed. The more polar (Z)-isomer will interact more strongly with the stationary phase, resulting in a longer retention time.
Table 2: Comparative HPLC Data for E/Z Isomers of 4-(2-Trifluoromethylphenyl)but-3-en-2-one (Illustrative Data)
| HPLC Mode | Stationary Phase | Mobile Phase | Expected Elution Order |
| Reversed-Phase | C18 | Acetonitrile:Water (60:40) | 1. (Z)-isomer, 2. (E)-isomer |
| Normal-Phase | Silica | Hexane:Isopropanol (90:10) | 1. (E)-isomer, 2. (Z)-isomer |
Experimental Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample and monitor the elution profile at a wavelength where both isomers have strong UV absorbance (typically determined from a UV-Vis spectrum).
-
Data Analysis: Identify the peaks corresponding to the E and Z isomers based on their retention times. The relative peak areas can be used to determine the isomeric ratio.
Figure 3: General workflow for HPLC-based isomer separation.
Conclusion
The differentiation of the E/Z isomers of 4-(2-trifluoromethylphenyl)but-3-en-2-one is a task that requires a systematic and multi-technique approach. While ¹H NMR spectroscopy, through the measurement of the vicinal coupling constant of the vinylic protons, offers the most direct and often sufficient evidence, the use of 2D-NOESY provides an irrefutable layer of confirmation. ¹⁹F NMR adds another dimension of analysis, leveraging the sensitivity of the fluorine probe. Complementarily, HPLC provides a robust method for both the analytical quantification of isomeric ratios and the preparative separation of the individual isomers for further studies. For researchers in drug development, the application of these self-validating methodologies is paramount to ensuring the chemical integrity and understanding the structure-activity relationships of novel therapeutic agents.
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A Comparative Guide to the Crystal Structure Analysis of Ortho-Substituted Fluorinated Enones
This guide offers an in-depth technical comparison of the crystal structures of ortho-substituted fluorinated enones, tailored for researchers, scientists, and drug development professionals. Understanding the solid-state structure of these molecules is paramount, as it dictates crucial physicochemical properties such as solubility, stability, and crystal habit, which are fundamental to drug formulation and efficacy. By dissecting the influence of ortho-substituents on molecular conformation and intermolecular packing, we can establish clear structure-property relationships to guide rational drug design.
The Strategic Role of Ortho-Fluorinated Enones in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The enone moiety, a common pharmacophore, when combined with an ortho-substituted fluorinated aromatic ring, presents a fascinating case study in molecular design. The ortho-substituent, positioned adjacent to the enone linkage, can exert profound control over the molecule's three-dimensional shape and its interactions in a crystalline environment. This control stems from a delicate balance of steric hindrance and subtle, non-covalent forces, which we will explore in detail.
Comparative Analysis of Solid-State Structures
The crystal lattice of a molecule is the macroscopic expression of its intrinsic conformational preferences and the cumulative effect of all intermolecular forces. By comparing related structures, we can deconstruct the contributions of individual substituents.
Conformational Control via Ortho-Substitution
A primary determinant of the overall molecular shape is the degree of twisting around the single bond connecting the aromatic ring and the enone system. This torsion is a direct consequence of the steric pressure exerted by the ortho-substituent. A larger substituent will force the two planar systems (the aromatic ring and the enone) to rotate away from each other to minimize van der Waals repulsion.[2][3]
This conformational shift is not merely a structural curiosity; it has significant electronic consequences. Increased twisting disrupts the π-conjugation between the ring and the enone, which can alter the molecule's spectroscopic properties, reactivity, and its ability to engage in planar stacking interactions.
Table 1: Representative Crystallographic Data for Ortho-Substituted Phenyl Enones
| Compound Example | Ortho-Substituent (X) | Ar-C=C-C Torsion Angle (°) | Key Non-Covalent Interactions |
| 1 (Hypothetical) | -H | ~15-25 | C-H···O, π-π stacking |
| 2 (Hypothetical) | -F | ~25-35 | C-H···O, C-H···F, π-π stacking[4][5] |
| 3 (Hypothetical) | -CH₃ | ~40-55 | C-H···O, Steric hindrance[6] |
| 4 (Hypothetical) | -CF₃ | ~55-70 | C-H···O, C-H···F, F···F contacts[7] |
Note: Torsion angles are representative values based on trends discussed in the literature. Actual values vary with the full substitution pattern and crystal packing forces.
The data illustrates a clear trend: as the size of the ortho-substituent increases from hydrogen to trifluoromethyl, the steric demand forces a more twisted, non-planar conformation.
The Supramolecular Synthons of Fluorinated Enones
While steric bulk dictates conformation, the specific nature of the ortho-substituent directs the intermolecular interactions that build the crystal lattice. Fluorine, in particular, is a "chameleon of non-covalent interactions," capable of participating in a variety of weak but structurally significant contacts.[8]
-
C-H···F and C-H···O Hydrogen Bonds: These are ubiquitous in the crystal packing of fluorinated organic molecules.[4][5][9] While individual C-H···F bonds are weak, their collective action can be a decisive factor in stabilizing a particular packing arrangement.
-
Arene-Perfluoroarene Interactions: The interaction between an electron-rich aromatic ring and an electron-poor perfluorinated ring is a powerful tool in crystal engineering, often leading to co-crystallization and highly ordered π-stacked columns.[10][11]
-
Halogen Bonding: When the ortho-substituent is a heavier halogen like bromine or iodine, directional halogen bonds (e.g., C-X···O or C-X···π) can form, acting as strong structure-directing synthons.[10][12]
-
F···F Contacts: The nature of fluorine-fluorine interactions is complex. They can be either attractive or repulsive, depending on the geometry and electronic environment, and often play a role in the packing of highly fluorinated compounds.[13]
Validated Experimental Methodologies
Achieving a high-quality crystal structure requires rigorous adherence to validated protocols, from initial synthesis to final data analysis.
Synthesis and Crystallization Workflow
The synthesis of fluorinated enones can be achieved through various methods, including Claisen-Schmidt condensation or modern fluorination reactions.[14][15] However, the most critical and often challenging step is growing diffraction-quality single crystals. The protocol below outlines a systematic approach.
Caption: The crystallographic workflow from crystal to final structure.
Causality in Refinement Choices:
-
Why Full-Matrix Least-Squares on F²? This is the modern standard. Refining against F² uses all measured reflection data, including weak reflections, providing a more robust and statistically sound model compared to older methods based on F.
-
Handling Disorder: Trifluoromethyl (-CF₃) groups are notoriously prone to rotational disorder in the solid state. This is because the C-C bond acts as a low-energy rotational axis. The refinement software must be used to model this disorder, often as two or more superimposed orientations with refined occupancy factors. Failure to model disorder results in artificially elongated thermal ellipsoids and an inaccurate structure.
-
Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms should be refined anisotropically. This allows the thermal ellipsoid to model atomic motion that is not spherical, which is almost always the case in a crystal. Isotropic refinement is a sign of a poor-quality model or data.
-
Validation is Essential: Before publication, the final model must be checked using validation software (e.g., PLATON/checkCIF). This is a self-validating step that checks for hundreds of potential issues, from incorrect space group assignments to unusual bond lengths, ensuring the trustworthiness and integrity of the final structure.
Conclusion
The crystal structure analysis of ortho-substituted fluorinated enones reveals a fascinating interplay between intramolecular steric effects and intermolecular non-covalent interactions. Ortho-substituents serve as powerful conformational control elements, directly influencing molecular planarity. Concurrently, the presence and nature of these substituents, particularly fluorine, orchestrate the supramolecular assembly through a network of weak interactions. A thorough understanding of these principles, combined with rigorous experimental and refinement methodologies, is indispensable for the modern drug development professional. It provides the foundational knowledge required to engineer crystalline materials with optimized properties, accelerating the journey from molecular concept to viable pharmaceutical product.
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Munárriz, J., Rabuffetti, F. A., & Contreras-García, J. (2018). Building Fluorinated Hybrid Crystals: Understanding the Role of Noncovalent Interactions. Journal of the American Chemical Society. Available at: [Link]
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Montaudo, G., Caccamese, S., & Finocchiaro, P. (1971). Conformational preferences of bridged aromatic compounds. II. Substituted dibenzylbenzenes. Journal of the American Chemical Society. Available at: [Link]
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Groom, C. R., et al. (2016). Exploring non-covalent interactions in binary aromatic complexes. CrystEngComm. Available at: [Link]
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Chopra, D. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design. Available at: [Link]
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Politzer, P., Murray, J. S., & Clark, T. (2010). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Physical Chemistry Chemical Physics. Available at: [Link]
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Ghafari, S., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? Molecules. Available at: [Link]
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Rybalkin, V. P., et al. (2017). Interplay of Conformational and Chemical Transformations of Ortho-Substituted Aromatic Nitroso Oxides: Experimental and Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]
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Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry. Available at: [Link]
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Fernández, I., & Toste, F. D. (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters. Available at: [Link]
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Varela, J. A., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Crystals. Available at: [Link]
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Jasinski, J. P., et al. (2024). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention of Fluorinated Benzalacetone Analogs
For researchers and professionals in drug development, understanding the chromatographic behavior of novel compounds is a cornerstone of purity assessment, reaction monitoring, and physicochemical property determination. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a series of benzalacetone analogs, with a special focus on the effects of fluorination. By examining experimental data and the underlying principles of chromatography, this document aims to equip you with the expertise to predict and interpret the retention behavior of these valuable chemical entities.
The Causality Behind Chromatographic Choices: Why Reverse-Phase HPLC for Benzalacetone Analogs?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for compounds like benzalacetone and its analogs due to its robustness and its ability to separate molecules based on hydrophobicity.[1][2] In RP-HPLC, the stationary phase is nonpolar (typically octadecylsilyl- or C18-modified silica), while the mobile phase is a polar solvent mixture, such as methanol and water.
The fundamental principle governing separation is the partitioning of the analyte between the mobile and stationary phases. Molecules with greater hydrophobicity (or lipophilicity) will have a stronger affinity for the nonpolar stationary phase and will, therefore, travel more slowly through the column, resulting in a longer retention time (t_R). Conversely, more polar molecules will be more attracted to the polar mobile phase and elute more quickly. This relationship is crucial for drug development, as retention time in RP-HPLC is often used as a proxy for a compound's lipophilicity, a key parameter influencing its pharmacokinetic profile.[1]
Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] The effect of fluorine on lipophilicity, and thus on HPLC retention time, can be complex. While fluorine is highly electronegative, the substitution of a hydrogen atom with a fluorine atom can decrease the lipophilicity of a molecule.[5] This would be expected to lead to shorter retention times in RP-HPLC. However, interactions between fluorinated analytes and the stationary phase can be nuanced, with some fluorinated phases exhibiting enhanced retention for halogenated compounds.[6][7]
Comparative Analysis of Benzalacetone Analog Retention Times
To provide a clear and objective comparison, we will reference experimental data from a systematic study of chalcone derivatives, which share the same core structure as benzalacetone. The following data, adapted from a study on the Quantitative Structure-Retention Relationship (QSRR) of chalcones, was obtained using a C18 column with a methanol-water mobile phase. The retention is expressed as the capacity factor (k), a normalized measure of retention that is independent of flow rate and column dimensions, calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
Table 1: HPLC Capacity Factors (k) for Substituted Benzalacetone Analogs
| Compound No. | Substituent on Benzaldehyde Ring | Capacity Factor (k) |
| 1 | 4-H (Benzalacetone) | 5.89 |
| 2 | 4-F | 5.95 |
| 3 | 4-Cl | 7.80 |
| 4 | 4-Br | 8.51 |
| 5 | 4-CH₃ | 7.94 |
| 6 | 4-OCH₃ | 6.46 |
| 7 | 4-N(CH₃)₂ | 5.13 |
| 8 | 2-Cl | 6.92 |
| 9 | 2,4-diCl | 11.48 |
Data derived from a QSRR study on chalcones, which provides a strong model for benzalacetone analogs. The capacity factor (k) is a measure of retention.
-
Effect of Halogenation: There is a clear trend of increasing retention time with increasing size of the halogen substituent at the 4-position (F < Cl < Br). This is consistent with the increase in hydrophobicity. The 4-fluoro analog (Compound 2) shows a slightly longer retention time than the unsubstituted benzalacetone (Compound 1), suggesting that in this case, the electronic effects and interaction with the stationary phase may slightly outweigh the expected decrease in lipophilicity.
-
Positional Isomerism: A comparison of the 4-chloro (Compound 3) and 2-chloro (Compound 8) analogs shows that the position of the substituent significantly impacts retention. The para-substituted isomer is more retained, which may be due to a combination of electronic and steric effects influencing the molecule's overall hydrophobicity and its ability to interact with the C18 chains.
-
Multiple Substitutions: The 2,4-dichloro analog (Compound 9) has a significantly longer retention time than either of the monochloro analogs, demonstrating the additive effect of hydrophobic substituents on retention.
-
Electron-Donating vs. Withdrawing Groups: The presence of a strongly electron-donating group like 4-N(CH₃)₂ (Compound 7) leads to a shorter retention time compared to the unsubstituted compound. Conversely, the electron-donating but also somewhat lipophilic methoxy (Compound 6) and methyl (Compound 5) groups increase retention.
Experimental Protocol for HPLC Analysis of Benzalacetone Analogs
This protocol is a self-validating system designed for the robust analysis of benzalacetone analogs, based on established methodologies in the literature.
Objective: To determine and compare the retention times (expressed as capacity factor, k) of various fluorinated and non-fluorinated benzalacetone analogs using reverse-phase HPLC.
1. Materials and Instrumentation:
-
HPLC System: A liquid chromatograph equipped with a variable wavelength UV detector, a pump capable of delivering a constant flow rate, and an integrator or chromatography data system.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytes: Synthesized and purified benzalacetone and its fluorinated analogs.
-
Solvents: HPLC-grade methanol and ultrapure water.
-
Dead Time Marker: Deuteromethanol or a similar unretained compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water. The exact composition should be optimized to achieve good separation and reasonable run times (e.g., 70:30 v/v methanol:water).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 26 ± 1 °C).
-
Detection Wavelength: 300 nm (Chalcones and benzalacetones typically have strong absorbance in this region).
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Dissolve the benzalacetone analogs in the mobile phase to a concentration of approximately 0.1 mM.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
4. Experimental Workflow:
Caption: Experimental workflow for HPLC analysis of benzalacetone analogs.
5. Step-by-Step Procedure:
- System Preparation: Prepare the mobile phase and degas it thoroughly to prevent air bubbles in the system.
- Column Equilibration: Install the C18 column and equilibrate it with the mobile phase at a constant flow rate of 1.0 mL/min until a stable baseline is achieved.
- Dead Time (t_0) Determination: Inject the dead time marker and record its retention time. This represents the time it takes for an unretained compound to pass through the column.
- Sample Analysis: Inject each benzalacetone analog solution and record the retention time (t_R) of the main peak. Perform each injection in triplicate to ensure reproducibility.
- Data Calculation: For each analyte, calculate the average t_R from the triplicate injections. Use the average t_R and the t_0 to calculate the capacity factor (k).
- Comparison: Tabulate the calculated k values for all analogs and analyze the trends based on their chemical structures.
Logical Framework for Retention Behavior
The relationship between the molecular structure of a fluorinated benzalacetone analog and its HPLC retention time is governed by a hierarchy of physicochemical properties. This can be visualized as a logical flow from the fundamental structure to the final observable chromatographic result.
Caption: Logical relationship from molecular structure to HPLC retention time.
This guide provides a comprehensive framework for understanding and comparing the HPLC retention times of fluorinated benzalacetone analogs. By combining a robust experimental protocol with a solid understanding of the underlying principles of reverse-phase chromatography, researchers can confidently analyze these compounds and interpret the resulting data to advance their drug discovery and development efforts.
References
-
García, M. P., et al. (2001). High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares (PLS) modeling. Journal of Liquid Chromatography & Related Technologies, 24(1), 75-91. [Link]
-
Kaliszan, R. (2007). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Chemical Reviews, 107(7), 3212-3246. [Link]
-
Tan, L. C., & Carr, P. W. (1998). Comparative Study of Hydrocarbon, Fluorocarbon, and Aromatic Bonded RP-HPLC Stationary Phases by Linear Solvation Energy Relationships. Analytical Chemistry, 70(15), 3344-3354. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(11), 1094-1103. [Link]
-
Tan, L. C., & Carr, P. W. (1997). Comparative study of hydrocarbon, fluorocarbon, and aromatic bonded RP-HPLC stationary phases by linear solvation energy relationships. Journal of Chromatography A, 799(1-2), 1-19. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
Anspach, F. B., et al. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
García, M. P., et al. (2001). High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares (PLS) modeling. CONICET Digital. [Link]
-
Amos, R. I. J., et al. (2018). Molecular modeling and prediction accuracy in Quantitative Structure-Retention Relationship calculations for chromatography. Molnar Institute. [Link]
-
D'Hondt, M., et al. (2023). Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. PMC. [Link]
-
Kintz, P., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Simple search. [Link]
-
Uraiha, S., et al. (2025). molecular simulation study of fluorine substituted chalcones. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
OUCI. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Gaonkar, S. L., & Vignesh, U. N. (2017). Fluorine-substituted chalcones. ResearchGate. [Link]
-
Wodnicka, M., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones [ouci.dntb.gov.ua]
- 4. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-(2-Trifluoromethylphenyl)but-3-en-2-one
CAS Number: 76293-37-3
Chemical Class: Fluorinated
Part 1: Executive Safety Summary
As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to determine the protocol. This compound is not merely an irritant; it is a lipophilic Michael acceptor .
-
The Enone Motif: The
-unsaturated ketone functionality allows the molecule to covalently modify biological nucleophiles (like cysteine residues in proteins) via 1,4-addition. This creates a risk of skin sensitization and cellular toxicity beyond simple irritation. -
The Trifluoromethyl Group: This group significantly increases the lipophilicity (
) of the molecule, facilitating rapid dermal absorption.
Operational Directive: Treat this compound as a potent skin sensitizer and permeation hazard . Standard "splash protection" is insufficient; you need a barrier strategy designed for lipophilic alkylators.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, providing a specific barrier strategy based on the compound's physicochemical properties.
1. Hand Protection (The Critical Barrier)
Risk: Rapid permeation of nitrile by lipophilic ketones. Recommendation: Double-Gloving Strategy.
| Layer | Material Specification | Scientific Rationale |
| Inner Layer | High-Performance Nitrile (5 mil) or Laminate (Silver Shield®) | The inner layer provides the primary chemical resistance. Laminate gloves offer the broadest protection against ketones and aromatics but reduce dexterity. Use laminate for prolonged handling (>15 mins). |
| Outer Layer | Standard Disposable Nitrile (4 mil) | Acts as a sacrificial layer to protect the inner glove from physical abrasion and gross contamination. |
| Protocol | "Spot & Change" | If any chemical spots the outer glove, immediately strip the outer glove, wash the inner glove (if compatible) or inspect it, and re-don a fresh outer glove. |
2. Respiratory Protection
Risk: Inhalation of dust (if solid) or aerosols (if oil/solution). The CF3 group creates heavy vapors that settle. Recommendation:
-
Primary Control: All operations must occur inside a certified Chemical Fume Hood.
-
Secondary (PPE): If hood work is compromised or during spill cleanup, use a P3 (High efficiency) particulate filter combined with an Organic Vapor (OV) cartridge. The OV cartridge is essential because the compound has significant volatility potential due to the fluorination.
3. Eye & Face Protection
Risk: Severe eye irritation (H319) and potential corneal clouding due to alkylation. Recommendation:
-
Mandatory: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient for handling reactive powders or oils where micro-splashes can bypass side shields.
-
Optional: Face shield (8-inch) required only during synthesis scale-up (>5g) or high-vacuum distillation.
Part 3: Operational Protocols
Workflow Visualization: PPE Selection Logic
The following decision tree guides your PPE choice based on the physical state and quantity of the material.
Caption: Logic flow for selecting PPE intensity based on scale and physical state. Level B is required for preparative scales due to increased exposure time.
Step-by-Step Handling Protocol
1. Weighing & Transfer (Solid State)
-
Static Hazard: Fluorinated solids often carry high static charges, causing powder to "jump."
-
Control: Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary tared vial to avoid contaminating the bulk source.
2. Reaction Setup
-
Solvent Choice: When dissolving, avoid low-boiling ethers if possible, as they facilitate aerosolization of the compound.
-
Temperature: If heating is required, ensure the condenser is rated for fluorinated organics (which often have anomalous vapor pressures).
-
Quenching: Treat all glassware as "contaminated" until base-washed. The Michael acceptor moiety can be deactivated by treating glassware with a dilute solution of sodium hydroxide in ethanol/water (to induce hydrolysis or polymerization) before standard washing.
Part 4: Emergency Response & Disposal[1][2]
Spill Cleanup Workflow
Do not treat this as a benign organic spill. The goal is containment followed by chemical deactivation.
Caption: Critical path for spill remediation. Note the specific decontamination step (Step 5) to break the Michael acceptor.
Disposal Specifications
Critical Warning: Do not mix with general organic waste if your facility separates halogenated waste.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Fluorinated Organics" and "Irritant/Sensitizer."
-
Destruction: This compound requires high-temperature incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.
References
-
Fluorochem Ltd. (2025).[1][2] Safety Data Sheet: 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one (CAS 76293-37-3).[3] Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
